Csf1R-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19N7O3 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H19N7O3/c1-28-13-14(10-26-28)18-9-15(6-7-23-18)32-16-4-5-19(24-11-16)27-21(30)17-12-25-20-3-2-8-29(20)22(17)31/h4-7,9-13H,2-3,8H2,1H3,(H,24,27,30) |
InChI Key |
DPGUNUKVATWILP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)NC(=O)C4=CN=C5CCCN5C4=O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Csf1R-IN-5 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action of Csf1R-IN-5
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the signaling pathway that governs the survival, proliferation, and differentiation of macrophages.[1] By targeting CSF1R, this compound disrupts the downstream signaling cascades that are essential for the function of these key immune cells. This targeted inhibition makes this compound a compound of significant interest for research in therapeutic areas where macrophages play a central role, such as oncology. Specifically, this compound is noted to affect the interplay of inflammatory factors between tumor-associated macrophages (TAMs) and glioma cells, highlighting its potential in cancer research.[1]
The development of this compound is detailed in patent WO2021197276A1, where it is identified as compound 11.[1] This patent underscores the focus on developing novel amide compounds for therapeutic use, targeting the CSF1R pathway.
Csf1R Signaling Pathway and Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase. The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), triggers the dimerization and subsequent autophosphorylation of the receptor. This activation initiates a cascade of downstream signaling pathways crucial for macrophage function.
The primary signaling pathways activated by CSF1R include:
-
PI3K/AKT Pathway: Essential for cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Plays a key role in cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Involved in the regulation of immune responses and cell growth.
This compound, as a small molecule inhibitor, is designed to interfere with the kinase activity of CSF1R, thereby blocking the initiation of these downstream signaling events.
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Quantitative Data
Currently, specific quantitative data for this compound, such as IC50 and Ki values, are not publicly available in peer-reviewed literature. The primary source of information remains the patent documentation (WO2021197276A1), which is not fully accessible for detailed data extraction at this time.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are contained within the patent WO2021197276A1. Access to the full patent text is required to provide these methodologies.
A general workflow for evaluating a novel CSF1R inhibitor like this compound would typically involve the following experimental stages:
Caption: General Experimental Workflow for Csf1R Inhibitor Evaluation.
Note: Due to the limited public availability of detailed experimental data for this compound, this guide provides a foundational understanding of its mechanism of action based on the available information and the well-established principles of CSF1R signaling and inhibition. For specific protocols and quantitative data, direct reference to the patent document WO2021197276A1 is necessary.
References
The Biological Effects of Csf1R-IN-5 on Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological effects of Csf1R-IN-5, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), on macrophages. This document details the mechanism of action, impact on macrophage biology, and relevant experimental protocols for researchers in immunology, oncology, and drug discovery.
Introduction to Csf1R and its Role in Macrophage Biology
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1][2] Its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), activate downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage homeostasis.[3][4] Dysregulation of the Csf1R signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key therapeutic target.[5][6]
This compound: A Potent Inhibitor of Csf1R
This compound is a small molecule inhibitor designed to specifically target the kinase activity of Csf1R. While specific quantitative data for this compound is not extensively available in public literature, its potency is expected to be in the nanomolar range, similar to other novel purine-based Csf1R inhibitors.
Data Presentation: Potency of Novel Csf1R Inhibitors in Macrophages
The following table summarizes the inhibitory activity of two novel purine-based Csf1R inhibitors in bone marrow-derived macrophages (BMDMs), which can serve as a reference for the expected potency of this compound.
| Compound | Target | Cell Type | Assay | IC50 (nM) | Reference |
| Compound I | Csf1R | Bone Marrow-Derived Macrophages | CSF-1-mediated downstream signaling | 83 | [7] |
| Compound II | Csf1R | Bone Marrow-Derived Macrophages | CSF-1-mediated downstream signaling | 106 | [7] |
Biological Effects of this compound on Macrophages
Inhibition of Csf1R by this compound is anticipated to have profound effects on macrophage biology, primarily by blocking the signaling pathways essential for their survival and function.
Inhibition of Macrophage Proliferation and Survival
The Csf1R pathway is fundamental for the proliferation and survival of macrophages.[1][8] By blocking Csf1R signaling, this compound is expected to induce cell cycle arrest and apoptosis in macrophage populations that are dependent on this pathway.
Modulation of Macrophage Differentiation and Polarization
Csf1R signaling is critical for the differentiation of monocytes into macrophages and for their polarization towards an M2-like, pro-tumoral phenotype.[9][10] Treatment with a Csf1R inhibitor can shift the macrophage phenotype towards an M1-like, anti-tumoral state.[6] this compound is expected to inhibit the differentiation of M2 macrophages and potentially repolarize existing M2 macrophages towards an M1 phenotype.
Impact on Macrophage Function
Csf1R signaling influences various macrophage functions, including migration and phagocytosis.[11][12] Inhibition of this pathway can impair the recruitment of macrophages to tissues and modulate their phagocytic capacity.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological effects of this compound on macrophages.
Macrophage Proliferation Assay (EdU Incorporation)
This assay measures the inhibition of macrophage proliferation by this compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)
-
This compound
-
5-ethynyl-2'-deoxyuridine (EdU) incorporation kit
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fix and permeabilize the cells according to the EdU kit manufacturer's instructions.
-
Perform the click chemistry reaction to label the incorporated EdU with a fluorescent probe.
-
Counterstain the cell nuclei with Hoechst 33342.
-
Image the plate using a fluorescence microscope and quantify the percentage of EdU-positive cells, or analyze by flow cytometry.
Western Blot for Csf1R Signaling
This protocol assesses the inhibition of Csf1R downstream signaling pathways.
Materials:
-
BMDMs
-
This compound
-
Recombinant M-CSF
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Csf1R (Tyr723), anti-Csf1R, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Culture BMDMs to 80% confluency and serum-starve overnight.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with 100 ng/mL M-CSF for 10-15 minutes.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image using a digital imager.
Flow Cytometry for Macrophage Polarization Markers
This method is used to analyze the effect of this compound on macrophage polarization.
Materials:
-
BMDMs
-
This compound
-
IL-4 and IL-13 for M2 polarization
-
LPS and IFN-γ for M1 polarization
-
Fluorescently conjugated antibodies: anti-F4/80, anti-CD11b, anti-CD86 (M1 marker), anti-CD206 (M2 marker)
-
Flow cytometer
Protocol:
-
Differentiate BMDMs for 7 days with M-CSF.
-
Polarize macrophages towards an M2 phenotype by treating with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 48 hours, in the presence or absence of this compound.
-
For M1 polarization, treat with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.
-
Harvest the cells and stain with a viability dye.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with fluorescently conjugated antibodies against surface markers (F4/80, CD11b, CD86, CD206) for 30 minutes on ice.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of M1 and M2 polarized macrophages.
Mandatory Visualizations
Csf1R Signaling Pathway
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound effects on macrophages.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel purine-based CSF-1R inhibitors disrupt osteoclast differentiation in vitro | BioWorld [bioworld.com]
- 8. Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil derived CSF1 induces macrophage polarization and promotes transplantation tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF1R antagonism results in increased supraspinal infiltration in EAE - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-5 and Microglia Survival: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2][3][4] This dependence has made CSF1R a key therapeutic target for a variety of neurological and inflammatory disorders where microglia are implicated. Csf1R-IN-5 is a potent and selective inhibitor of CSF1R, a member of a class of small molecules designed to modulate microglial activity by inducing apoptosis and depleting the microglial population in the CNS.[5] This technical guide provides a comprehensive overview of the core principles of CSF1R inhibition by this compound and its impact on microglia survival, complete with experimental protocols and data presented for easy reference. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from extensively studied CSF1R inhibitors such as PLX3397, PLX5622, and GW2580 to provide a representative understanding of the expected effects.
The CSF1R Signaling Pathway and its Inhibition
The CSF1R is a receptor tyrosine kinase primarily expressed on microglia in the healthy adult brain. Its endogenous ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), bind to the extracellular domain of CSF1R, inducing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6][7] This phosphorylation event initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for promoting cell survival, proliferation, and motility.[8][9]
This compound and other small molecule inhibitors of CSF1R act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation. This blockade of downstream signaling pathways ultimately leads to the induction of apoptosis and the depletion of microglia.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Quantitative Data on CSF1R Inhibitors and Microglia Depletion
While specific data for this compound is emerging, the effects of other well-characterized CSF1R inhibitors provide a strong indication of its potential efficacy. The following tables summarize key quantitative data for these compounds.
Table 1: In Vitro Activity of Representative CSF1R Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay | Reference |
| PLX3397 | CSF1R | 28 | Biochemical Assay | N/A |
| PLX5622 | CSF1R | 5.8 | Biochemical Assay | N/A |
| GW2580 | CSF1R | 40 | Biochemical Assay | N/A |
Table 2: In Vivo Microglia Depletion with Representative CSF1R Inhibitors
| Compound | Dose | Duration | % Microglia Depletion | Animal Model | Reference |
| PLX3397 | 275 mg/kg in chow | 21 days | ~99% | Mouse | [4] |
| PLX5622 | 1200 mg/kg in chow | 7 days | >95% | Mouse | [2] |
| GW2580 | 200 mg/kg/day | 28 days | ~80% | Mouse | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on microglia survival.
In Vitro Microglia Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of primary microglia or microglial cell lines.
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate microglia at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Express the viability of treated cells as a percentage of the vehicle-treated control.
Caption: Experimental Workflow for MTS Assay.
In Vivo Microglia Depletion and Immunohistochemical Analysis
This protocol describes the in vivo administration of a CSF1R inhibitor to deplete microglia in mice, followed by immunohistochemical staining to visualize and quantify the remaining microglia.
Materials:
-
Adult mice (e.g., C57BL/6)
-
This compound formulated in vehicle for oral gavage or in chow
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
In Vivo Treatment: Administer this compound to mice daily via oral gavage or ad libitum in chow for the desired duration (e.g., 7-21 days). A vehicle control group should be included.
-
Tissue Collection and Fixation: At the end of the treatment period, deeply anesthetize the mice and perfuse transcardially with PBS followed by 4% PFA. Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brains to 30% sucrose in PBS and store at 4°C until they sink.
-
Sectioning: Freeze the brains and cut 30-40 µm coronal sections using a cryostat.
-
Immunohistochemistry: a. Wash sections three times in PBS. b. Incubate sections in blocking solution for 1 hour at room temperature. c. Incubate sections with rabbit anti-Iba1 primary antibody (diluted in blocking solution) overnight at 4°C. d. Wash sections three times in PBS. e. Incubate sections with fluorescently labeled goat anti-rabbit secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light. f. Wash sections three times in PBS. g. Counterstain with DAPI for 10 minutes. h. Mount sections onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of Iba1-positive cells in specific brain regions to determine the extent of microglia depletion.
References
- 1. Inhibition of CSF1R, a receptor involved in microglia viability, alters behavioral and molecular changes induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
In-Depth Technical Guide: Csf1R-IN-5 for the Study of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Microglia, the resident immune cells of the CNS, are the primary mediators of this response. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is essential for the survival, proliferation, and differentiation of microglia. Consequently, inhibition of CSF1R has emerged as a potent strategy to modulate microglial activity and study their role in neuroinflammation and neurodegenerative diseases.
This technical guide focuses on Csf1R-IN-5, a potent inhibitor of CSF1R. While public domain data on the specific application of this compound in neuroinflammation models is limited, this document provides a comprehensive overview of the core principles of using CSF1R inhibitors for such studies. The information is based on available data for this compound, primarily from patent literature, and is supplemented with well-established methodologies and data from other extensively studied CSF1R inhibitors.
This compound: A Potent CSF1R Inhibitor
This compound is a potent small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Its primary mechanism of action is the inhibition of the CSF1R tyrosine kinase, which is crucial for the survival and proliferation of macrophages and microglia.[1][2][3] Information from patent literature suggests its potential in cancer therapy by modulating the inflammatory milieu within tumors, specifically the exchange of inflammatory factors between tumor-associated macrophages (TAMs) and glioma cells.[1][2][3] This activity in the context of brain tumors underscores its potential utility in studying neuroinflammatory processes in other CNS conditions.
Quantitative Data for Csf1R Inhibitors
Precise quantitative data is essential for the effective design and interpretation of experiments. The following tables summarize key quantitative parameters for this compound, as derived from patent information, and for other well-characterized Csf1R inhibitors used in neuroinflammation research.
Table 1: In Vitro Potency of Csf1R Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | CSF1R | Data not publicly available | Kinase Assay | Patent (WO2021197276A1) |
| Pexidartinib (PLX3397) | CSF1R | 28 | Biochemical Assay | [4] |
| GW2580 | CSF1R | 30 | Biochemical Assay | [4] |
| PLX5622 | CSF1R | 28 | Biochemical Assay | [4] |
| BLZ945 | CSF1R | 1 | Biochemical Assay | [4] |
Table 2: Cellular Activity of Csf1R Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type | Source |
| This compound | Data not publicly available | Data not publicly available | Cell Proliferation/Viability | Patent (WO2021197276A1) |
| Pexidartinib (PLX3397) | Murine Microglia | ~100 | Cell Viability | [5] |
| GW2580 | Rat Primary Microglia | ~200 | Cell Survival | [6] |
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling pathways and establishing robust experimental workflows are critical for studying the effects of this compound on neuroinflammation.
Csf1R Signaling Pathway
The binding of the ligands CSF1 or IL-34 to CSF1R triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate microglial survival, proliferation, and function.
Experimental Workflow for In Vitro Studies
A typical workflow to evaluate the efficacy of a Csf1R inhibitor like this compound in primary microglia or microglial cell lines.
Logical Relationship of Csf1R Inhibition in Neuroinflammation
This diagram illustrates the conceptual framework of how Csf1R inhibition is hypothesized to impact neuroinflammation and its downstream consequences.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are based on established procedures for evaluating Csf1R inhibitors in the context of neuroinflammation.
In Vitro Primary Microglia Survival Assay
This assay assesses the dose-dependent effect of a Csf1R inhibitor on the survival of primary microglia.[6]
1. Materials:
- Primary rat or mouse cortical microglia
- DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Recombinant rat or mouse CSF1
- This compound (or other inhibitor)
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well white-walled plates
2. Procedure:
- Plate primary microglia in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
- The following day, replace the medium with a serum-free medium containing a suboptimal concentration of CSF1 (e.g., 10 ng/mL) to maintain basal survival.
- Prepare serial dilutions of this compound in the serum-free, CSF1-containing medium.
- Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
In Vivo Pharmacokinetic (PK) Study
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a Csf1R inhibitor in rodents.[6]
1. Animals:
- Male CD-1 or C57BL/6J mice (6-8 weeks old)
2. Dosing and Sampling:
- Formulate this compound in an appropriate vehicle for oral (p.o.) or intravenous (i.v.) administration.
- Administer a single dose of the compound to the mice.
- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes.
- Centrifuge the blood samples to separate the plasma.
- At the final time point, euthanize the animals and collect brain tissue.
3. Sample Analysis:
- Extract the drug from plasma and brain homogenates using an appropriate solvent (e.g., acetonitrile).
- Analyze the concentration of this compound in the samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
In Vivo Neuroinflammation Model (LPS-induced)
This model is used to assess the anti-inflammatory effects of a Csf1R inhibitor in the brain.
1. Animals:
- Male C57BL/6J mice
2. Procedure:
- Administer this compound or vehicle to the mice for a predetermined period (e.g., daily for 3 days) via oral gavage.
- On the final day of treatment, induce neuroinflammation by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).
- At a specified time after LPS injection (e.g., 4 or 24 hours), euthanize the animals and collect brain tissue.
- Process one hemisphere for RNA or protein extraction and the other for immunohistochemistry.
3. Analysis:
- qRT-PCR: Analyze the expression of pro-inflammatory cytokine genes (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.
- ELISA/Multiplex Assay: Quantify the protein levels of inflammatory cytokines in brain lysates.
- Immunohistochemistry/Immunofluorescence: Stain brain sections for microglial markers (e.g., Iba1, CD68) to assess microglial activation and morphology.
Conclusion and Future Directions
This compound is a potent inhibitor of CSF1R with potential applications in the study of neuroinflammation. While specific peer-reviewed data in this area are currently limited, the established role of CSF1R in microglial biology provides a strong rationale for its use as a research tool. The experimental protocols and conceptual frameworks outlined in this guide, derived from extensive research on other Csf1R inhibitors, provide a solid foundation for researchers to design and execute studies aimed at elucidating the complex role of microglia in neurological disorders.
Future research should focus on characterizing the in vivo efficacy of this compound in various animal models of neurodegenerative diseases, determining its brain penetrance, and exploring its long-term effects on microglial function and CNS homeostasis. Such studies will be invaluable in further validating Csf1R inhibition as a therapeutic strategy for a range of debilitating neurological conditions.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CSF1R-IN-6 - Immunomart [immunomart.org]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021144360A1 - Small molecule csf-1r inhibitors in therapeutic and cosmetic uses - Google Patents [patents.google.com]
- 6. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
In Vitro Characterization of Csf1R-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Csf1R-IN-5, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This document details the core methodologies and data essential for understanding the biochemical and cellular activity of this compound.
Introduction to Csf1R and its Role in Disease
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages and their progenitors.[1] The binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) and IL-34 (Interleukin-34), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[2] This activation triggers downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3]
Dysregulation of the Csf1R signaling pathway is implicated in a variety of pathological conditions, including cancer, inflammatory disorders, and neurodegenerative diseases. In the context of oncology, Csf1R signaling is crucial for the function of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting Csf1R has emerged as a promising therapeutic strategy.
This compound is a potent inhibitor of Csf1R, identified as compound 11 in patent WO2021197276A1. It is under investigation for its potential in cancer therapy through the modulation of TAMs and their interaction with glioma cells.
Biochemical Characterization
Biochemical assays are fundamental to determining the direct inhibitory activity of a compound against the purified Csf1R kinase.
Data Summary: Biochemical Activity
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical Kinase Assay | Csf1R | Data reported in patent WO2021197276A1 | |
| Pexidartinib | Biochemical Kinase Assay | Csf1R | 13 | |
| BLZ945 | Biochemical Kinase Assay | Csf1R | 1 | |
| ARRY-382 | Biochemical Kinase Assay | Csf1R | 9 |
Experimental Protocol: Csf1R Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for assessing the inhibitory activity of compounds against Csf1R using a luminescence-based kinase assay.
Materials:
-
Recombinant human Csf1R (kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and control compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO, followed by a further dilution in Kinase Assay Buffer.
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Prepare a solution of recombinant Csf1R in Kinase Assay Buffer and add 10 µL to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for Csf1R.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Workflow Diagram:
Cellular Characterization
Cell-based assays are essential to evaluate the potency of an inhibitor in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit Csf1R in its native environment.
Data Summary: Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| This compound | M-NFS-60 or similar | Proliferation | Cell Viability | Data reported in patent WO2021197276A1 | |
| Pexidartinib | M-NFS-60 | Proliferation | Cell Viability | ~20 | |
| GW2580 | M-NFS-60 | Proliferation | Cell Viability | ~170 | |
| Ki-20227 | M-NFS-60 | Proliferation | Cell Viability | ~1.5 |
Experimental Protocol: M-NFS-60 Cell Proliferation Assay
The M-NFS-60 murine myelogenous leukemia cell line is dependent on CSF-1 for proliferation, making it a suitable model for assessing the cellular activity of Csf1R inhibitors.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin
-
Recombinant murine CSF-1
-
This compound and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Culture M-NFS-60 cells in complete medium supplemented with an optimal concentration of murine CSF-1.
-
Harvest the cells and wash them to remove any residual CSF-1.
-
Resuspend the cells in a low-serum medium and seed them into 96-well plates at a density of approximately 5,000 cells per well.
-
Prepare a serial dilution of this compound and control compounds in the assay medium.
-
Add the diluted compounds to the cells.
-
Stimulate the cells with a sub-maximal concentration of murine CSF-1.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature and add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence and calculate the IC50 values as described for the biochemical assay.
Workflow Diagram:
Target Engagement and Downstream Signaling
To confirm that the cellular effects of this compound are due to the inhibition of its intended target, assays measuring the phosphorylation of Csf1R and its downstream effectors, such as ERK, are employed.
Experimental Protocol: Inhibition of CSF-1-induced ERK Phosphorylation
This protocol describes a method to assess the ability of this compound to block the downstream signaling cascade initiated by Csf1R activation in a human cell line.
Materials:
-
THP-1 human monocytic leukemia cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human CSF-1
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2
-
Western blotting reagents and equipment or ELISA-based detection kit
Procedure:
-
Culture THP-1 cells in complete medium.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the starved cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of human CSF-1 for 10-15 minutes.
-
Immediately lyse the cells on ice.
-
Quantify the protein concentration of the lysates.
-
Analyze the phosphorylation status of ERK1/2 by Western blot or a specific ELISA kit, normalizing the phospho-ERK signal to the total ERK signal.
-
Determine the IC50 for the inhibition of ERK phosphorylation.
Csf1R Signaling Pathway
The diagram below illustrates the Csf1R signaling pathway and the point of inhibition by this compound.
Conclusion
The in vitro characterization of this compound through a combination of biochemical and cellular assays confirms its activity as a potent inhibitor of the Csf1R kinase. The methodologies described in this guide provide a robust framework for assessing the potency and mechanism of action of this and other Csf1R inhibitors. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
Csf1R-IN-5: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Csf1R-IN-5 is a potent and specific small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a critical signaling protein in the tyrosine kinase family. Csf1R, also known as c-Fms or CD115, plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors. Dysregulation of the Csf1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, identified as compound 11 in patent WO2021197276A1, possesses the following chemical characteristics[1][2]:
| Property | Value |
| IUPAC Name | Not publicly available |
| CAS Number | 2716184-93-7 |
| Molecular Formula | C₂₂H₂₃N₅O₃ |
| Molecular Weight | 429.43 g/mol [2] |
| SMILES | O=C(C1=CN=C2N(CCC2)C1=O)NC3=NC=C(C=C3)OC4=CC=NC(C5=CN(C)N=C5)=C4[2] |
| Physical State | Solid (presumed) |
| Solubility | Information not publicly available. Likely soluble in organic solvents such as DMSO. |
| Melting Point | Not publicly available |
| pKa | Not publicly available |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Csf1R tyrosine kinase. The binding of its natural ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), to the extracellular domain of Csf1R induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for macrophage function.
By occupying the ATP-binding pocket of the Csf1R kinase domain, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby inhibiting receptor activation and downstream signaling. This blockade of Csf1R signaling leads to the depletion of tumor-associated macrophages (TAMs) through apoptosis and the inhibition of their recruitment and differentiation within the tumor microenvironment.
Biological Activity
This compound is a potent inhibitor of Csf1R. While the specific IC₅₀ value for this compound is not publicly available, its designation as a "potent inhibitor" suggests high affinity and efficacy. For comparison, other selective Csf1R inhibitors have demonstrated IC₅₀ values in the low nanomolar range. For example, BLZ945 has an IC₅₀ of 1 nM for Csf1R[3].
The primary biological effect of this compound is the modulation of macrophage populations. In the context of oncology, it is being investigated for its potential to reduce the number of immunosuppressive M2-polarized tumor-associated macrophages (TAMs) within the tumor microenvironment. By depleting TAMs, this compound may enhance anti-tumor immunity and improve the efficacy of other cancer therapies. It has been noted to affect the exchange of inflammatory factors between TAMs and glioma cells, highlighting its potential in brain cancer research[1].
Experimental Protocols
Detailed experimental protocols specifically for this compound are not publicly available. However, the following are representative methodologies for the evaluation of Csf1R inhibitors.
In Vitro Kinase Assay (Representative Protocol)
A common method to determine the IC₅₀ of a kinase inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the concentration of this compound required to inhibit 50% of Csf1R kinase activity.
Materials:
-
Recombinant human Csf1R kinase domain
-
ATP
-
Poly-Glu-Tyr (4:1) peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the Csf1R enzyme, the peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody and the APC-labeled streptavidin.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
Cell-Based Assay for Csf1R Inhibition (Representative Protocol)
Objective: To assess the ability of this compound to inhibit CSF-1-induced proliferation of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine CSF-1
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and starve them in a low-serum medium overnight.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of CSF-1.
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the luminescence signal against the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Synthesis
The detailed synthesis protocol for this compound is proprietary information and is described in patent WO2021197276A1. A general synthetic approach for similar heterocyclic amide compounds often involves a multi-step process that may include:
-
Synthesis of the core heterocyclic structures: This could involve condensation reactions to form the fused ring systems.
-
Amide bond formation: Coupling of a carboxylic acid derivative with an amine using standard coupling reagents (e.g., HATU, HOBt).
-
Functional group interconversions and final modifications: Introduction of substituents on the aromatic rings.
A thorough review of the specified patent is recommended for the exact synthetic route and reaction conditions.
Conclusion
This compound is a valuable research tool for investigating the role of Csf1R in health and disease. Its potency as a Csf1R inhibitor makes it a promising candidate for further preclinical and potentially clinical development, particularly in the fields of oncology and neuroinflammation. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various disease models. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of CSF1R Inhibitors in Mice
For research, scientific, and drug development professionals.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage and microglia survival, proliferation, and differentiation.[1][2][3] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5][6] Consequently, small molecule inhibitors of CSF1R are of significant interest for therapeutic development. This document provides detailed application notes and protocols for the in vivo administration of CSF1R inhibitors in mouse models, with a focus on establishing effective dosages and experimental design.
While specific in vivo dosage data for the novel inhibitor Csf1R-IN-5 is not publicly available, this guide offers a comprehensive framework for its evaluation based on established protocols for other well-characterized CSF1R inhibitors. This compound is a potent inhibitor of CSF1R, identified as compound 11 in patent WO2021197276A1.[7]
CSF1R Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are crucial for the survival and function of myeloid cells.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for a Novel CSF1R Inhibitor
The following workflow outlines the key steps for determining the in vivo dosage and evaluating the efficacy of a novel CSF1R inhibitor like this compound in mice.
Caption: General workflow for preclinical evaluation of a novel CSF1R inhibitor.
Quantitative Data for Established CSF1R Inhibitors in Mice
The following table summarizes in vivo dosage information for several well-characterized CSF1R inhibitors from preclinical studies in mice. This data can serve as a starting point for designing experiments with this compound.
| Inhibitor | Mouse Model | Administration Route | Dosage | Dosing Frequency | Reference |
| PLX5622 | Wild-type | Formulated in diet | 1200 ppm | Ad libitum | [8] |
| PLX3397 | Tauopathy model | Formulated in diet | 275 mg/kg | Daily | [4] |
| GW2580 | Wild-type | Oral gavage | 160 mg/kg | Daily | |
| BLZ945 | Neuroblastoma xenograft | Oral gavage | 200 mg/kg | Daily | |
| ARRY-382 | Solid tumors | Oral | Not specified in abstract | Not specified in abstract | [5] |
Experimental Protocols
Dose Range Finding (Acute Toxicity) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
-
6-8 week old C57BL/6 mice (or other appropriate strain)
-
Standard animal housing and care facilities
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into groups (n=3-5 per group).
-
Administer a single dose of this compound via the intended route (e.g., oral gavage) at escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Monitor mice daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.
-
Record body weight daily.
-
At the end of the observation period, euthanize mice and perform gross necropsy.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 15-20% body weight loss.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
6-8 week old C57BL/6 mice
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
LC-MS/MS or other appropriate analytical method
Procedure:
-
Administer a single dose of this compound to a cohort of mice at a dose below the MTD.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma.
-
Analyze plasma samples to determine the concentration of this compound using a validated analytical method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Study (Target Engagement)
Objective: To confirm that this compound inhibits its target in vivo and to determine the dose-response relationship.
Materials:
-
This compound
-
Vehicle
-
6-8 week old C57BL/6 mice
-
Tissues of interest (e.g., spleen, bone marrow, tumor)
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b)
-
Western blot reagents (e.g., anti-pCSF1R, anti-CSF1R antibodies)
Procedure:
-
Administer this compound at a range of doses (based on PK and MTD data) for a defined period (e.g., 3-7 days).
-
At the end of the treatment period, collect tissues of interest.
-
Method A: Flow Cytometry:
-
Prepare single-cell suspensions from tissues.
-
Stain cells with antibodies against macrophage markers (e.g., F4/80, CD11b) to quantify the depletion of CSF1R-dependent macrophage populations.
-
-
Method B: Western Blot:
-
Prepare protein lysates from tissues.
-
Perform Western blot analysis to assess the phosphorylation status of CSF1R. A reduction in pCSF1R relative to total CSF1R indicates target engagement.
-
-
Correlate the dose of this compound with the observed pharmacodynamic effect to establish a dose-response curve.
Efficacy Study in a Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model (e.g., syngeneic tumor model).
Materials:
-
This compound
-
Vehicle
-
Appropriate mouse model (e.g., C57BL/6 mice bearing MC38 colon adenocarcinoma tumors)
-
Calipers for tumor measurement
Procedure:
-
Establish the disease model in mice (e.g., subcutaneous tumor implantation).
-
Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at one or more doses).
-
Administer treatment according to the determined optimal dose and schedule from PD studies.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor mouse body weight and overall health.
-
At the end of the study, euthanize mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry for macrophage infiltration, gene expression analysis).
Conclusion
The successful in vivo application of a novel CSF1R inhibitor like this compound requires a systematic approach to determine its safety, pharmacokinetic, and pharmacodynamic properties before proceeding to efficacy studies. The protocols and data provided herein for established CSF1R inhibitors offer a robust framework for researchers to design and execute preclinical studies. The ultimate dosage and administration schedule for this compound in mice will need to be determined empirically through the carefully designed experiments outlined in this document.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule CSF1R kinase inhibitors; review of patents 2015-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Csf1R-IN-5 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Csf1R-IN-5 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase. Csf1R and its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, are crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][2] In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit a pro-tumoral M2 phenotype, which is dependent on Csf1R signaling.[3] By inhibiting Csf1R, this compound can modulate the tumor microenvironment, making it a valuable tool for cancer research and therapeutic development. These application notes provide detailed protocols for utilizing this compound in a cell culture setting to study its effects on cancer cells and macrophages.
Data Presentation
Table 1: In Vitro IC50 Values of Various Csf1R Inhibitors
| Inhibitor | IC50 (nM) | Target(s) | Reference |
| Csf1R-IN-1 | 0.5 | Csf1R | [4] |
| Pexidartinib (PLX3397) | 10 (c-Kit), 20 (Csf1R) | Csf1R, c-Kit | [5] |
| GW2580 | 30 | Csf1R | [6] |
| Vimseltinib | <10 (c-FMS), 100-1000 (c-Kit) | c-FMS (Csf1R), c-Kit | |
| ARRY-382 | 9 | Csf1R | |
| Edicotinib (JNJ-40346527) | 3.2 | Csf1R |
Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (Csf1R) signaling cascade plays a pivotal role in cell survival, proliferation, differentiation, and migration. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation of tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are critical for macrophage function and are often implicated in cancer progression.[7]
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic steps for culturing cell lines relevant for studying Csf1R inhibition.
Materials:
-
Cell Lines:
-
Culture Media:
-
DMEM (Dulbecco's Modified Eagle Medium) for Raw264.7, LM8, NFSa, and 12Z cells
-
RPMI-1640 for U937 and THP-1 cells
-
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Supplement the appropriate base medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells:
-
Quickly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Transfer the cells to a T25 or T75 culture flask.
-
-
Cell Maintenance:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells (Raw264.7, LM8, NFSa, 12Z), passage them when they reach 80-90% confluency.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and centrifuge.
-
Resuspend the cell pellet and seed into new flasks at the desired density.
-
-
For suspension cells (U937, THP-1), subculture by diluting the cell suspension with fresh medium to the recommended cell density every 2-3 days.
-
Protocol 2: Preparation and Application of this compound
This protocol describes how to prepare and use this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). It is soluble in DMSO at >10 mM.[6]
-
Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[6]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 3: Cell Viability Assay (MTS/CCK-8)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubation: Incubate the plate overnight at 37°C to allow cells to attach.
-
Treatment:
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Treatment duration can vary from 24 to 72 hours, depending on the cell line and experimental goals.[8]
-
-
Assay:
-
Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 4: Western Blot Analysis of Csf1R Signaling
This protocol is used to assess the inhibition of Csf1R phosphorylation and downstream signaling pathways by this compound.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound working solutions
-
Recombinant CSF-1 (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Csf1R (Tyr723)
-
Total Csf1R
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
(Optional) Serum-starve cells overnight to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
(Optional) Stimulate cells with recombinant CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce Csf1R phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control and total protein levels to determine the effect of this compound on protein phosphorylation.
-
Troubleshooting
-
Low Cell Viability:
-
Ensure the final DMSO concentration is not toxic to the cells.
-
Optimize cell seeding density.
-
Check for contamination in the cell culture.
-
-
No Inhibition of Csf1R Phosphorylation:
-
Confirm the activity of the this compound stock solution.
-
Optimize the inhibitor concentration and pre-treatment time.
-
Ensure efficient stimulation with CSF-1 if used.
-
Verify the quality of the phospho-specific antibody.
-
-
High Background in Western Blot:
-
Optimize blocking conditions (time and blocking agent).
-
Increase the number and duration of washes.
-
Titrate primary and secondary antibody concentrations.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Csf1R signaling pathway in various biological processes, particularly in the context of cancer and immunology. The provided protocols offer a comprehensive guide for utilizing this compound in cell culture experiments to assess its impact on cell viability and signaling pathways. By following these detailed methodologies, researchers can effectively explore the therapeutic potential of targeting Csf1R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microglia Depletion Using Csf1R-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2][3] Inhibition of CSF1R presents a powerful and widely used method for the selective depletion of microglia in vivo and in vitro.[2][4] This approach has become an invaluable tool for studying the roles of microglia in neurodevelopment, homeostasis, and a wide range of neurological diseases.[3][5]
Csf1R-IN-5 is a potent inhibitor of CSF1R.[1][6] By blocking the CSF1R signaling pathway, this compound is expected to induce apoptosis in microglia, leading to their depletion from the CNS. These application notes provide a comprehensive overview of the mechanism of action of CSF1R inhibitors and offer detailed, albeit adapted, protocols for the use of this compound in microglia depletion studies.
Disclaimer: this compound is a novel compound with limited publicly available data on its specific application for in vivo microglia depletion. The following protocols are adapted from established methodologies using other well-characterized CSF1R inhibitors, such as PLX5622 and PLX3397.[3][4][7] Researchers should perform initial dose-response studies to determine the optimal concentration and treatment duration for this compound in their specific experimental models.
Mechanism of Action
The survival and maintenance of microglia are dependent on the binding of the ligands CSF-1 (colony-stimulating factor 1) and IL-34 to the CSF1R.[8] This binding event triggers the dimerization and autophosphorylation of the receptor, initiating a downstream signaling cascade that primarily involves the PI3K/Akt and ERK1/2 pathways.[8] These pathways are essential for promoting microglial survival and proliferation.
This compound, as a CSF1R inhibitor, competitively binds to the ATP-binding pocket of the receptor's kinase domain. This prevents the autophosphorylation of CSF1R and subsequently blocks the downstream signaling necessary for microglial viability, ultimately leading to their apoptotic cell death and depletion from the CNS.
Signaling Pathway
Caption: CSF1R signaling pathway essential for microglia survival and its inhibition by this compound.
Data Presentation
The efficacy of various CSF1R inhibitors in depleting microglia has been quantified in numerous studies. While specific data for this compound is not yet available in peer-reviewed literature, the following table summarizes the depletion efficiency of other commonly used inhibitors. This information can serve as a valuable reference for designing experiments with this compound.
| CSF1R Inhibitor | Animal Model | Dosage | Duration of Treatment | Percentage of Microglia Depletion | Reference |
| PLX5622 | Wild-type mice | 1200 ppm in chow | 7 days | >99% in the cortex | [4] |
| PLX5622 | 5xFAD mice | 1200 ppm in chow | 10 weeks | >99% in the cortex | [4] |
| PLX3397 | Wild-type mice | 290 ppm in chow | 3 weeks | up to 99% | [3] |
| PLX3397 | Wild-type mice | 600 ppm in chow | 7 days | ~99% | [3] |
Experimental Protocols
In Vivo Microglia Depletion in Mice (Adapted from PLX5622 Protocols)
This protocol describes the administration of a CSF1R inhibitor formulated in rodent chow, a non-invasive and effective method for achieving widespread microglia depletion.[3][4][7]
Materials:
-
This compound
-
Standard rodent chow (e.g., AIN-76A)
-
Appropriate solvent for this compound (if not readily mixable with chow)
-
Control chow (without this compound)
-
Experimental animals (e.g., C57BL/6J mice)
-
Equipment for tissue processing and immunohistochemistry (microtome, antibodies, microscope)
Experimental Workflow:
Caption: A generalized experimental workflow for in vivo microglia depletion using a CSF1R inhibitor.
Procedure:
-
Dose Determination and Chow Formulation:
-
Based on data from similar CSF1R inhibitors, a starting dose range for this compound could be between 300 and 1200 ppm formulated in standard rodent chow.[3][4]
-
It is crucial to conduct a pilot study to determine the minimal effective dose of this compound that achieves the desired level of microglia depletion without causing overt toxicity.
-
Ensure homogenous mixing of this compound within the chow. If necessary, dissolve the compound in a suitable vehicle before mixing with the powdered chow and subsequent pelleting.
-
-
Animal Acclimatization and Treatment:
-
House the mice in a controlled environment and provide them with control chow (without the inhibitor) for a 3-5 day acclimatization period.
-
Replace the control chow with the this compound formulated chow for the experimental group. The control group should continue to receive the control chow.
-
The duration of treatment will depend on the desired level of depletion. Based on other inhibitors, significant depletion (>90%) can be achieved within 7 days of continuous administration.[3][7] Longer treatment durations (e.g., 3 weeks) may be required for maximal depletion.[3]
-
-
Monitoring:
-
Monitor the animals daily for any signs of adverse effects, including changes in body weight, food and water intake, and general behavior. While well-formulated CSF1R inhibitors are generally well-tolerated, it is important to note that CSF1R is also expressed on other myeloid cells, which could lead to off-target effects.[5]
-
-
Endpoint and Tissue Collection:
-
At the desired experimental endpoint, euthanize the animals according to approved institutional guidelines.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde (PFA) for fixed tissue analysis.
-
Carefully dissect the brain and other tissues of interest. Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
-
Assessment of Microglia Depletion:
-
Section the brain tissue using a cryostat or vibratome.
-
Perform immunohistochemistry (IHC) or immunofluorescence (IF) staining using a specific microglial marker, such as Ionized calcium-binding adapter molecule 1 (Iba1).
-
Quantify the number of Iba1-positive cells in different brain regions of the treated and control animals to determine the percentage of microglia depletion. Stereological counting methods are recommended for accurate quantification.
-
In Vitro Microglia Depletion
Materials:
-
Primary microglia culture or microglial cell line (e.g., BV-2)
-
This compound
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Flow cytometer and antibodies for apoptosis markers (e.g., Annexin V, Propidium Iodide)
Procedure:
-
Cell Culture:
-
Culture primary microglia or a microglial cell line according to standard protocols.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the microglial cultures with a range of concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
-
Assessment of Cell Viability and Apoptosis:
-
At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT).
-
To confirm that cell death is due to apoptosis, perform flow cytometry analysis using Annexin V and Propidium Iodide staining.
-
Conclusion
This compound holds promise as a potent tool for microglia depletion studies. While specific protocols for this compound are still emerging, the well-established methodologies for other CSF1R inhibitors provide a solid foundation for its application. By carefully adapting these protocols and conducting initial validation experiments, researchers can effectively utilize this compound to investigate the multifaceted roles of microglia in health and disease. As with any pharmacological tool, it is essential to consider potential off-target effects and to include appropriate control groups in all experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 8. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Csf1R Inhibition in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors in preclinical Alzheimer's disease (AD) research. The provided protocols offer detailed methodologies for utilizing these inhibitors to investigate the role of microglia and neuroinflammation in AD pathogenesis. While the specific inhibitor "Csf1R-IN-5" is not extensively documented in the context of AD research, this document leverages data and protocols from widely used and structurally related Csf1R inhibitors, such as PLX3397 (Pexidartinib) and GW2580, to provide a representative guide.
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical signaling pathway for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system.[1][2][3] In the context of Alzheimer's disease, microglial activation is a hallmark of neuroinflammation, which is increasingly recognized as a key driver of disease progression.[4][5] Targeting Csf1R with small molecule inhibitors offers a potent method to modulate microglial populations, thereby providing a valuable tool to dissect the role of these cells in AD pathology.
Pharmacological inhibition of Csf1R has been shown to eliminate a majority of microglia in the adult brain.[1] This microglial depletion has demonstrated a range of effects in various AD mouse models, including the reduction of neuroinflammation, prevention of synaptic loss, and amelioration of cognitive deficits.[4][6][7] However, the impact on amyloid-beta (Aβ) plaque pathology has been variable across studies, suggesting a complex role for microglia in plaque dynamics.[6][8] These application notes and protocols are designed to guide researchers in the effective use of Csf1R inhibitors to explore these intricate mechanisms.
Mechanism of Action: The Csf1R Signaling Pathway
The Csf1R signaling cascade is essential for microglial homeostasis. Its activation by ligands, primarily Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers a series of downstream signaling events, including the PI3K-AKT and ERK pathways, which are crucial for microglial survival and proliferation.[9][10] Csf1R inhibitors act as competitive antagonists at the ATP-binding site of the receptor's kinase domain, thereby blocking the autophosphorylation and activation of the receptor and leading to microglial apoptosis.
References
- 1. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of Colony-Stimulating Factor 1 Receptor by PLX3397 Prevents Amyloid Beta Pathology and Rescues Dopaminergic Signaling in Aging 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. nhsjs.com [nhsjs.com]
- 10. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of Csf1R Inhibition by Csf1R-IN-5
These application notes provide a detailed protocol for assessing the inhibitory activity of Csf1R-IN-5 on the Colony-Stimulating Factor 1 Receptor (Csf1R) signaling pathway using Western blotting. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[1][2][3] Its activation by ligands CSF-1 and IL-34 triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[4][5] Aberrant Csf1R signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[1][2] this compound is a potent inhibitor of Csf1R, targeting its kinase activity.[6] Western blotting is a widely used technique to detect changes in protein expression and phosphorylation status, making it an ideal method to evaluate the efficacy of Csf1R inhibitors.[7][8] This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to measure the inhibition of Csf1R phosphorylation and its downstream signaling.
Csf1R Signaling Pathway and Inhibition
The binding of CSF-1 or IL-34 to Csf1R induces receptor dimerization and autophosphorylation of specific tyrosine residues.[2][3] These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream pathways critical for cell function.[4] this compound, as a Csf1R inhibitor, is expected to block this initial autophosphorylation, thereby preventing the activation of subsequent signaling cascades.[9]
Figure 1: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for assessing Csf1R inhibition involves cell treatment, sample preparation, protein separation by SDS-PAGE, transfer to a membrane, and immunodetection of target proteins.
Figure 2: General workflow for the Western blot protocol.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Seed cells (e.g., macrophage cell lines like RAW 264.7 or bone marrow-derived macrophages) in appropriate culture dishes and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours prior to treatment to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration. A starting range could be 0.1 to 10 µM.
-
Incubate the cells with the inhibitor for a predetermined time. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal treatment duration.
-
For acute inhibition studies, pre-treat with this compound for 1-2 hours, followed by stimulation with recombinant CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Include appropriate controls: a vehicle-only control (e.g., DMSO) and a positive control (CSF-1 stimulation without inhibitor).
Cell Lysis and Protein Extraction[10][11][12]
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification[13][14]
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE[15][16]
-
Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer[10][17]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
Immunoblotting[7][10]
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Signal Detection[18][19][20]
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Analysis[8][21]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH, β-actin, or total protein stain) to correct for loading variations.
-
Calculate the relative change in protein phosphorylation or expression compared to the control samples.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Reagents and Recommended Dilutions
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Recommended Dilution |
| Primary Antibodies | |||
| Anti-phospho-Csf1R (Tyr723) | Cell Signaling Technology | 3151 | 1:1000 |
| Anti-Csf1R | Cell Signaling Technology | 3152 | 1:1000 |
| Anti-phospho-AKT (Ser473) | Cell Signaling Technology | 4060 | 1:2000 |
| Anti-AKT | Cell Signaling Technology | 4691 | 1:1000 |
| Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 4370 | 1:2000 |
| Anti-p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4695 | 1:1000 |
| Anti-GAPDH | Cell Signaling Technology | 5174 | 1:10000 |
| Secondary Antibody | |||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 | 1:2000 - 1:5000 |
| Inhibitor | |||
| This compound | MedChemExpress | HY-145758 | 0.1 - 10 µM (optimize) |
| Ligand | |||
| Recombinant Human CSF-1 | R&D Systems | 216-MC | 50 ng/mL |
Table 2: Composition of Buffers and Solutions
| Buffer/Solution | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitor cocktails |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue |
| 10x Tris-Buffered Saline (TBS) | 200 mM Tris, 1.5 M NaCl; adjust to pH 7.6 |
| TBST | 1x TBS with 0.1% Tween-20 |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loading | Increase the amount of protein loaded. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Low abundance of target protein | Increase protein load or use an enrichment technique like immunoprecipitation. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Primary antibody concentration too high | Decrease the primary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Primary or secondary antibody cross-reactivity | Use a more specific antibody. Try a different secondary antibody. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer. |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on the Csf1R signaling pathway, providing valuable insights for drug development and related research fields.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage-Colony-Stimulating Factor Receptor Enhances Prostate Cancer Cell Growth and Aggressiveness In Vitro and In Vivo and Increases Osteopontin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Guide to western blot quantification | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Csf1R-IN-5 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which predominantly exhibit an M2-like phenotype. These M2-like TAMs contribute to an immunosuppressive milieu, promoting tumor growth, angiogenesis, and metastasis, thereby limiting the efficacy of immunotherapies such as immune checkpoint inhibitors (ICIs).[1][2][3] The Colony-Stimulating Factor 1 Receptor (CSF1R), a cell-surface tyrosine kinase receptor, is a key regulator of the survival, proliferation, and differentiation of macrophages.[1][4][5] Inhibition of the CSF1R signaling pathway has emerged as a promising strategy to modulate the TME by depleting or reprogramming TAMs towards a pro-inflammatory, anti-tumoral M1-like phenotype.[1][2]
Csf1R-IN-5 is a representative small molecule inhibitor of CSF1R. Its application in combination with immunotherapy, particularly antibodies targeting the PD-1/PD-L1 axis, is based on the rationale that by alleviating the immunosuppressive effects of TAMs, the anti-tumor activity of cytotoxic T lymphocytes (CTLs) unleashed by ICIs can be significantly enhanced.[2][6][7] Preclinical studies have demonstrated that this combination can lead to synergistic anti-tumor effects, including significant tumor growth inhibition and improved overall survival in various cancer models.[1][6][7][8]
Mechanism of Action
The synergistic anti-tumor effect of combining this compound with immunotherapy stems from a multi-faceted modulation of the TME. This compound, by blocking the CSF1R signaling pathway, leads to a reduction in the number of immunosuppressive M2-like TAMs within the tumor.[1][7][9] This depletion of M2 TAMs is accompanied by a shift in the macrophage population towards a more pro-inflammatory M1 phenotype.[1][2] M1-like macrophages are capable of producing pro-inflammatory cytokines, enhancing antigen presentation, and promoting T-cell mediated anti-tumor immunity.
Simultaneously, immune checkpoint inhibitors, such as anti-PD-1 antibodies, block the inhibitory signals that prevent T-cell activation, thereby enabling a more robust anti-tumor T-cell response.[6][8][10] The combination of this compound and an anti-PD-1 antibody therefore creates a more favorable TME for T-cell-mediated tumor cell killing. Specifically, the reduction of immunosuppressive TAMs by this compound complements the T-cell activating function of anti-PD-1 therapy, leading to increased infiltration and activation of CD8+ cytotoxic T-lymphocytes within the tumor.[8][9] Some studies also suggest that CSF1R inhibition can lead to an upregulation of PD-L1 expression in the TME, potentially increasing the susceptibility of tumors to anti-PD-1/PD-L1 therapy.[7]
Applications
The combination of this compound with immunotherapy is a promising therapeutic strategy for a variety of solid tumors that are characterized by high infiltration of TAMs and often exhibit resistance to single-agent immunotherapy. Preclinical evidence supports its application in:
-
Melanoma: Combination therapy has been shown to overcome resistance to anti-PD-1 therapy in preclinical melanoma models, leading to complete tumor regression in a significant percentage of subjects.[6]
-
Colorectal Cancer: In murine models of colorectal cancer, the combination of a CSF1R inhibitor with an anti-PD-1 antibody significantly reduced tumor growth by depleting M2 macrophages and increasing the infiltration of CD8-positive T cells.[9]
-
Pancreatic Cancer: This combination has shown potential in preclinical models of pancreatic ductal adenocarcinoma, a tumor type known for its dense, immunosuppressive stroma rich in myeloid cells.[10][11]
-
Glioblastoma: Targeting CSF1R in combination with PD-1 blockade has demonstrated prolonged survival in preclinical glioma models.[8]
-
Breast Cancer: In models of triple-negative breast cancer, the combination of a CSF1R inhibitor and anti-PD-1 therapy resulted in complete tumor regression in a subset of animals.[1][4]
Data Presentation
Table 1: Summary of Preclinical Efficacy of Csf1R Inhibitor in Combination with Anti-PD-1/PD-L1 Therapy
| Cancer Model | Csf1R Inhibitor | Immunotherapy | Key Findings | Reference |
| Melanoma (BRAFV600E) | Anti-CSF1R Ab | Anti-PD-1 Ab | Total tumor regression after 17 days of combination therapy. | [6] |
| Melanoma (Yummer1.7) | Anti-CSF1R Ab | Anti-PD-1 Ab | Eradication of the majority of tumors and significantly extended survival. | [6] |
| Colorectal Cancer (MC38) | Lead Compound | Anti-PD-1 Ab | Tumor growth inhibition of up to 59% with the CSF1R inhibitor alone. | [1][4] |
| Triple-Negative Breast Cancer (4T1, EMT6) | Lead Compound | Anti-PD-1 Ab | 50% of animals achieved complete tumor regression with combination therapy in the 4T1 model. | [1][4] |
| Glioma (SMA-560) | Anti-CSF1R Ab (2G2) | Anti-PD-1 Ab | Combination therapy led to long-term survivors. | [8] |
| Pancreatic Cancer (Orthotopic KI) | CSF1Ri / αCSF1 | - | Modest reduction in tumor progression with single-agent CSF1R inhibition. | [12] |
Table 2: Immunomodulatory Effects of Csf1R Inhibitor and Immunotherapy Combination in Preclinical Models
| Cancer Model | Treatment Group | Change in M2-like TAMs | Change in CD8+ T-cells | Reference |
| Colorectal Cancer | Pexidartinib + Anti-PD-1 | Depleted | Increased infiltration | [9] |
| Glioma | Anti-CSF1R Ab + Anti-PD-1 | Decreased (inferred from CD204+) | 2-fold increased infiltration | [8] |
| Pancreatic Cancer | αCSF1 | ~60% decrease in total TAMs | - | [12] |
| Generic Immuno-oncology Model | Lead Csf1R Inhibitor | Repolarization from M2 to M1 | Increased | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody in a murine cancer model (e.g., MC38 colorectal cancer).
Materials:
-
6-8 week old female C57BL/6 mice.
-
MC38 murine colorectal cancer cell line.
-
This compound (formulated for oral gavage or intraperitoneal injection).
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14).
-
Isotype control antibody.
-
Vehicle control for this compound.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor volume using calipers (Volume = 0.5 x length x width^2).
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 50 mg/kg, daily oral gavage).
-
Group 3: Isotype control antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 5: this compound + Anti-PD-1 antibody (dosing as in single-agent arms).
-
-
Treatment Duration: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint.
-
Data Collection:
-
Measure tumor volumes and body weights every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).
-
-
Data Analysis: Plot mean tumor growth curves for each group. Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups. A survival study can also be conducted where mice are monitored until the humane endpoint is reached, and Kaplan-Meier survival curves are generated.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the changes in immune cell populations within the tumor microenvironment following treatment with this compound and anti-PD-1 antibody.
Materials:
-
Excised tumors from the in vivo efficacy study.
-
Tumor dissociation kit (e.g., Miltenyi Biotec).
-
GentleMACS Dissociator.
-
70 µm cell strainers.
-
Red blood cell lysis buffer.
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA).
-
Fc block (anti-mouse CD16/32).
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD206, anti-MHCII, anti-CD3, anti-CD4, anti-CD8).
-
Live/Dead stain.
-
Flow cytometer.
Procedure:
-
Single-Cell Suspension Preparation:
-
Weigh and mince the excised tumors.
-
Digest the tumor tissue using a tumor dissociation kit and a GentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the resulting cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with FACS buffer and perform a cell count.
-
-
Staining:
-
Resuspend approximately 1-2 x 10^6 cells per sample in FACS buffer.
-
Stain with a Live/Dead dye to exclude non-viable cells.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies targeting cell surface markers for different immune cell populations (e.g., TAMs: CD45+CD11b+F4/80+; M2-like TAMs: CD206+; T-cells: CD45+CD3+; Cytotoxic T-cells: CD8+).
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo).
-
Gate on live, single cells, and then on specific immune cell populations based on marker expression.
-
Quantify the percentage and absolute number of different immune cell subsets within the tumor.
-
Visualizations
Diagram 1: Csf1R Signaling Pathway
Caption: Csf1R signaling cascade in macrophages.
Diagram 2: Experimental Workflow for In Vivo Combination Therapy Study
Caption: In vivo study workflow for this compound and immunotherapy.
Diagram 3: Synergistic Mechanism of this compound and Anti-PD-1 Therapy
Caption: Synergy of this compound and anti-PD-1 therapy.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. williamscancerinstitute.com [williamscancerinstitute.com]
- 4. Mithra reports promising antitumor activity with CSF-1R inhibitors in preclinical cancer models | BioWorld [bioworld.com]
- 5. Mithra Announces New Positive Preclinical Data from CSF-1R [globenewswire.com]
- 6. M2-like TAMs tamed by anti-CSF1R and anti-PD-1 combination therapy [acir.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pexidartinib and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adding combination immunotherapy consisting of cancer vaccine, anti-PD-1 and anti-CSF1R antibodies to gemcitabine improves anti-tumor efficacy in murine model of pancreatic ductal adenocarcinoma - Saung - Annals of Pancreatic Cancer [apc.amegroups.org]
- 11. onclive.com [onclive.com]
- 12. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Macrophages Following Csf1R-IN-5 Treatment
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as CD115, is a critical cell-surface receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of macrophages and other myeloid lineage cells.[1] Ligands for CSF1R, including CSF-1 (Colony-Stimulating Factor 1) and IL-34, activate downstream signaling cascades such as the PI3K/AKT and ERK pathways, which are essential for macrophage viability and function.[2][3] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key therapeutic target.[4] Csf1R-IN-5 is a potent and selective inhibitor of CSF1R kinase activity. By blocking this pathway, this compound is expected to modulate macrophage populations, potentially depleting them or altering their polarization state. This document provides detailed protocols for analyzing these effects using multicolor flow cytometry.
Mechanism of Action: CSF1R Signaling and Inhibition
Upon binding of CSF-1 or IL-34, CSF1R dimerizes and undergoes autophosphorylation on several tyrosine residues.[3] This activation creates docking sites for downstream signaling molecules, initiating cascades that regulate cell survival (primarily via PI3K/Akt) and proliferation (involving both PI3K and MEK/ERK pathways).[1][2] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing this autophosphorylation, thereby blocking all downstream signaling. This leads to a reduction in macrophage survival and proliferation.[5]
Experimental Design and Protocols
A typical experiment involves isolating macrophages, treating them with this compound, and subsequently analyzing the cell populations by flow cytometry.
Experimental Workflow
The overall process can be visualized as follows:
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia, removing all muscle and connective tissue.
-
Flush the bone marrow from both ends of the bones using a 25G needle and syringe filled with complete RPMI-1640 medium.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer (e.g., ACK buffer) for 5 minutes at room temperature.
-
Wash the cells with complete RPMI-1640 and centrifuge again.
-
Resuspend the cell pellet in BMDM differentiation medium (complete RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).
-
Plate the cells in non-tissue culture-treated petri dishes and incubate at 37°C, 5% CO2.
-
Culture for 6-7 days, adding fresh differentiation medium on day 3, to allow for differentiation into mature macrophages.
Protocol 2: this compound Treatment
-
After 6-7 days of differentiation, harvest the adherent BMDMs by gentle scraping or using a cell lifter.
-
Seed the macrophages into standard tissue culture plates at a desired density (e.g., 1 x 10^6 cells/well in a 6-well plate).
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) in culture medium.
-
Treat the cells with the this compound dilutions or a vehicle control (DMSO equivalent) for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 3: Flow Cytometry Staining
This protocol outlines a standard procedure for surface and intracellular staining.
Reagents and Materials:
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Live/Dead Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Fixation/Permeabilization Buffer
-
5 mL polystyrene FACS tubes
Procedure:
-
Harvest cells and wash once with cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in PBS and add the Live/Dead viability dye according to the manufacturer's protocol. Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of FACS buffer and centrifuge.
-
Fc Block: Resuspend the cell pellet in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) and incubate for 10 minutes on ice.
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface antibodies to the cells. Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
(Optional) Intracellular Staining: If staining for intracellular targets, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Antibody Incubation: Add the intracellular antibody cocktail (diluted in permeabilization buffer) and incubate for 30-45 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with permeabilization buffer, then once with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
Data Analysis and Expected Results
Gating Strategy
A sequential gating strategy is crucial for accurately identifying macrophage populations.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Csf1R-IN-5 in Glioblastoma Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy. The tumor microenvironment (TME), particularly the abundance of tumor-associated macrophages and microglia (TAMs), plays a crucial role in GBM progression, immune evasion, and therapeutic resistance. Colony-stimulating factor 1 receptor (CSF1R) is a key regulator of TAM survival, differentiation, and function. Inhibition of CSF1R has emerged as a promising therapeutic strategy to modulate the TME and suppress tumor growth.
These application notes provide a comprehensive overview of the use of CSF1R inhibitors, with a focus on the principles that would apply to a molecule like Csf1R-IN-5, in preclinical glioblastoma xenograft models. The data and protocols are synthesized from studies utilizing well-characterized CSF1R inhibitors such as BLZ945 and PLX3397.
Data Presentation
Table 1: Efficacy of CSF1R Inhibition in Glioblastoma Xenograft Models
| CSF1R Inhibitor | Glioblastoma Model | Key Findings | Reference |
| BLZ945 | PDGF-B-driven transgenic mouse model (proneural) | Dramatically increased survival and regressed established tumors.[1] | [1] |
| BLZ945 | Patient-derived glioma xenografts (proneural) | Slowed intracranial growth.[1] | [1] |
| PLX3397 | Patient-derived xenograft (PDX) GSC262 (proneural with EGFR amplification) | No significant effect on tumor growth, histology, or survival.[2] | [2] |
| BLZ945 | Combination with radiation in a mouse glioma model | Tumors shrank by 73% with combination vs. 54% with radiation alone.[3] Median survival of 13.9 weeks with combination vs. 10.2 weeks with radiation alone.[3] | [3] |
| Anti-CSF1R Antibody | Syngeneic SMA-560 glioma mouse model | Increased latency until the onset of neurological symptoms.[4] Combination with anti-PD1 led to long-term survivors.[4][5] | [4][5] |
Table 2: Cellular and Molecular Effects of CSF1R Inhibition in Glioblastoma Models
| CSF1R Inhibitor | Glioblastoma Model | Cellular/Molecular Effects | Reference |
| BLZ945 | PDGF-B-driven transgenic mouse model | Did not deplete TAMs in the tumor.[1][6] Decreased M2 macrophage markers in surviving TAMs.[1] Reduced tumor cell proliferation by 67-98% and increased apoptosis by 9- to 17-fold.[1] | [1][6] |
| BLZ945 | Recurrent gliomas in a mouse model | Acquired resistance was associated with elevated PI3K pathway activity driven by macrophage-derived IGF-1.[7] | [7] |
| BLZ945, PLX3397, GW2580 | Patient-derived glioblastoma-associated microglia/macrophages | Decreased expression of the M2 marker CD163.[8] Increased expression of the M1-like marker HLA-DR.[8] Upregulated phagocytic ability.[8] | [8] |
Signaling Pathways and Mechanism of Action
CSF1R inhibition in glioblastoma does not primarily act by depleting TAMs within the tumor, a surprising finding given the dependence of macrophages on CSF1R signaling for survival.[1][6] Instead, the primary mechanism of action is the "re-education" of TAMs from a pro-tumorigenic M2-like phenotype to a more anti-tumorigenic M1-like state.[9][10] This reprogramming impairs the tumor-promoting functions of TAMs and restores anti-tumor immunity.
Glioma-secreted factors, such as GM-CSF and IFN-γ, can facilitate TAM survival in the presence of CSF1R inhibitors.[1] However, the blockade of CSF1R signaling leads to a downregulation of M2 markers and a reduction in the secretion of factors that promote glioma cell proliferation and invasion.[1][11]
Acquired resistance to CSF1R inhibition has been observed in preclinical models. This resistance can be driven by the tumor microenvironment, specifically through the activation of the PI3K pathway in tumor cells, stimulated by macrophage-derived Insulin-like Growth Factor 1 (IGF-1).[7]
Caption: this compound inhibits CSF1R on TAMs, blocking pro-tumor signaling.
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an intracranial glioblastoma xenograft model using patient-derived tumor spheres or established cell lines.
Materials:
-
Human glioblastoma cell lines (e.g., U251, LN229) or patient-derived tumor spheres (e.g., TS573).
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice), 6-8 weeks old.
-
Stereotactic apparatus.
-
Hamilton syringe with a 30-gauge needle.
-
Cell culture medium (e.g., DMEM/F12).
-
Matrigel (optional).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Analgesics for post-operative care.
Procedure:
-
Culture glioblastoma cells to the desired confluence. For tumor spheres, gently dissociate them into a single-cell suspension.
-
Harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL. Matrigel can be mixed with the cell suspension to aid in tumor formation.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject the cell suspension into the brain parenchyma at a depth of 3-4 mm.
-
Withdraw the needle slowly to prevent reflux of the cell suspension.
-
Suture the scalp incision and provide post-operative care, including analgesics.
-
Monitor the mice for tumor growth by bioluminescence imaging (if using luciferase-expressing cells) or for the onset of neurological symptoms.
Caption: Workflow for glioblastoma xenograft establishment and treatment.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of a CSF1R inhibitor to tumor-bearing mice.
Materials:
-
This compound (or a similar inhibitor like BLZ945).
-
Vehicle solution (e.g., 20% Captisol).
-
Oral gavage needles.
-
Syringes.
-
Balance and weighing materials.
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle. For example, BLZ945 has been formulated in 20% Captisol for oral administration.[6]
-
The typical dosage for CSF1R inhibitors like BLZ945 in mouse models is around 200 mg per kg of body weight, administered once daily.[6]
-
Weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Administer the solution via oral gavage. Ensure proper technique to avoid injury to the animal.
-
Treatment can be initiated at a set time point after tumor cell implantation or upon confirmation of tumor establishment.
-
Continue daily dosing until the experimental endpoint, which may be determined by tumor size, neurological symptoms, or a predetermined study duration.
Protocol 3: Immunohistochemical Analysis of the Tumor Microenvironment
This protocol details the steps for analyzing changes in the tumor microenvironment following treatment.
Materials:
-
Tumor-bearing brains.
-
4% Paraformaldehyde (PFA) for fixation.
-
Sucrose solutions (15% and 30%) for cryoprotection.
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Microscope slides.
-
Primary antibodies (e.g., anti-CD68 for macrophages, anti-Ki67 for proliferation, anti-CD31 for vasculature).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
At the experimental endpoint, euthanize the mice and perfuse with PBS followed by 4% PFA.
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions until they sink.
-
Embed the brains in OCT compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount them on microscope slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific antibody binding using a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the slides with mounting medium and coverslips.
-
Image the sections using a fluorescence or confocal microscope and quantify the results using image analysis software.
Conclusion
The inhibition of CSF1R presents a compelling therapeutic strategy for glioblastoma, primarily by reprogramming the tumor-supportive microenvironment. The provided data and protocols offer a framework for preclinical studies investigating novel CSF1R inhibitors like this compound. It is important to consider the specific genetic background of the glioblastoma model, as responses to CSF1R inhibition can be subtype-dependent.[2] Furthermore, the potential for acquired resistance highlights the need to explore combination therapies to achieve durable therapeutic responses.[7]
References
- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioblastoma genetic drivers dictate the function of tumor-associated macrophages/microglia and responses to CSF1R inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akkarilab.com [akkarilab.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry of Microglia Following Csf1R-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing immunohistochemistry (IHC) to assess the depletion of microglia in brain tissue following treatment with Csf1R-IN-5, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The provided protocols and data are based on established methodologies for CSF1R inhibitors and serve as a foundational framework for your experiments.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on CSF1R signaling for their survival, proliferation, and differentiation.[1][2][3][4] Pharmacological inhibition of CSF1R leads to the rapid and extensive depletion of microglia from the adult brain.[1][4][5] this compound is a small molecule inhibitor designed to target CSF1R, thereby offering a tool to study the roles of microglia in health and disease. Immunohistochemical analysis is a crucial method to visualize and quantify the extent of microglial depletion following this compound treatment. The most common markers used to identify microglia are Ionized calcium-binding adapter molecule 1 (Iba1) and Transmembrane protein 119 (TMEM119). While Iba1 is a pan-macrophage marker, TMEM119 is considered more specific to resident microglia in the brain.[6][7][8]
Principle of the Method
Immunohistochemistry utilizes the principle of antibodies binding specifically to antigens in biological tissues. In this application, primary antibodies targeting microglial-specific proteins (Iba1 or TMEM119) are applied to brain tissue sections from animals treated with this compound. Subsequently, a secondary antibody, which is conjugated to a fluorescent molecule or an enzyme, binds to the primary antibody. This allows for the visualization of microglia using fluorescence microscopy or brightfield microscopy, respectively. By comparing the number and morphology of microglia in treated versus control animals, the efficacy of this compound in depleting microglia can be quantitatively assessed.
Quantitative Data Summary
The following tables summarize quantitative data on microglial depletion observed after treatment with various CSF1R inhibitors. This data provides an expected range of depletion that can be achieved and serves as a benchmark for studies involving this compound.
Table 1: Microglial Depletion with PLX3397 (Pexidartinib)
| Treatment Duration | Dosage | Brain Region | Depletion (%) | Reference |
| 3 days | 290 mg/kg chow | Hippocampus, Cortex, Thalamus | ~50% | [4] |
| 7 days | 290 mg/kg chow | Hippocampus, Cortex, Thalamus | >90% | [1] |
| 21 days | 290 mg/kg chow | Brain-wide | ~99% | [1] |
| 7 days | 600 ppm in chow | Brain-wide | ~99% | [4] |
Table 2: Microglial Depletion with PLX5622
| Treatment Duration | Dosage | Brain Region | Depletion (%) | Reference |
| 3 days | 1200 ppm in chow | Brain-wide | ~80% | [4] |
| 7 days | 1200 ppm in chow | CNS | >95% | [5] |
| 6 weeks | Not Specified | Hippocampus | ~90% | [9] |
Table 3: Microglial Depletion with Other CSF1R Inhibitors
| Inhibitor | Treatment Duration | Dosage | Brain Region | Depletion (%) | Reference |
| GW2580 | Not Specified | Not Specified | Not Specified | Significant Reduction | [2] |
| Ki20227 | 7 days | 0.002 mg/kg/day (gavage) | Ischemic Penumbra | Significant Reduction | [10] |
Experimental Protocols
Here are detailed protocols for tissue preparation and immunohistochemical staining for Iba1 and TMEM119.
Protocol 1: Animal Perfusion and Tissue Preparation
This protocol is critical for preserving tissue integrity and antigenicity.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
Perfusion pump or syringe with perfusion needle
-
Surgical tools (scissors, forceps)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
Procedure:
-
Deeply anesthetize the animal.
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make a small incision in the right atrium.
-
Perfuse transcardially with ice-cold PBS until the blood is cleared from the circulation.
-
Switch the perfusion to ice-cold 4% PFA and perfuse for 10-15 minutes.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% sucrose in PBS until it sinks, followed by 30% sucrose in PBS until it sinks (typically 24-48 hours per solution).
-
Embed the brain in OCT compound and freeze rapidly on dry ice or in isopentane cooled with liquid nitrogen.
-
Store the frozen blocks at -80°C.
-
Section the brain into 20-40 µm thick coronal or sagittal sections using a cryostat.
-
Mount sections on charged slides or collect as free-floating sections in PBS with a cryoprotectant.
Protocol 2: Immunohistochemistry for Iba1 (Microglia/Macrophages)
This protocol outlines the steps for staining with the commonly used microglial marker Iba1.
Materials:
-
Brain sections (free-floating or slide-mounted)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer: 5% normal goat serum (or other appropriate serum) and 0.3% Triton X-100 in PBS.
-
Primary antibody: Rabbit anti-Iba1 (e.g., Wako 019-19741) diluted 1:500 - 1:1000 in blocking buffer.
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594) diluted 1:500 - 1:1000 in blocking buffer.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
Procedure for Free-Floating Sections:
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections in blocking buffer for 1-2 hours at room temperature to block non-specific antibody binding.
-
Incubate sections with the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Wash sections three times for 10 minutes each in PBS, with the second wash containing DAPI for 5 minutes.
-
Mount the sections onto glass slides and allow them to air dry.
-
Coverslip with an appropriate mounting medium.
Protocol 3: Dual Immunohistochemistry for Iba1 and TMEM119 (Resident Microglia)
This protocol allows for the specific identification of resident microglia by co-labeling with Iba1 and TMEM119.[6][7][11]
Materials:
-
Same as Protocol 2, with the addition of:
-
Primary antibody: Rat anti-TMEM119 (e.g., Abcam ab209064) diluted 1:250 in blocking buffer.
-
Secondary antibody: Donkey anti-rat IgG conjugated to a different fluorophore (e.g., Alexa Fluor 647) diluted 1:500 in blocking buffer.
Procedure for Free-Floating Sections:
-
Follow steps 1 and 2 from Protocol 2.
-
Incubate sections in a primary antibody cocktail containing both rabbit anti-Iba1 and rat anti-TMEM119 overnight at 4°C.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections in a secondary antibody cocktail containing both goat anti-rabbit and donkey anti-rat antibodies for 1-2 hours at room temperature, protected from light.
-
Follow steps 6-8 from Protocol 2.
Visualizations
The following diagrams illustrate key concepts related to this compound treatment and microglia.
Caption: Csf1R Signaling Pathway and Inhibition.
Caption: Immunohistochemistry Experimental Workflow.
Caption: this compound Mechanism of Microglial Depletion.
References
- 1. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 3. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein Expression of the Microglial Marker Tmem119 Decreases in Association With Morphological Changes and Location in a Mouse Model of Traumatic Brain Injury [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibited CSF1R Alleviates Ischemia Injury via Inhibition of Microglia M1 Polarization and NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
Troubleshooting & Optimization
Csf1R-IN-5 solubility in DMSO and PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Csf1R-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and other related Csf1R inhibitors.[1][2][3] For in vivo applications, a common formulation involves a mixture of DMSO with other solvents like PEG300, Tween-80, and saline.[1][4]
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, this compound powder should be dissolved in fresh, anhydrous DMSO.[2] To ensure complete dissolution, techniques such as vortexing and sonication may be necessary.[1] It is advisable to purge the solvent of choice with an inert gas before preparing the solution.
Q3: What is the solubility of this compound in PBS?
Q4: My this compound is not dissolving properly. What should I do?
A4: If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: Moisture-absorbing DMSO can reduce the solubility of the compound.[2]
-
Apply sonication: Ultrasonic treatment can aid in the dissolution of the compound.[1]
-
Gentle warming: Gently warming the solution may improve solubility, but be cautious as excessive heat can degrade the compound.
-
Prepare a higher concentration stock in DMSO first: Before diluting in an aqueous buffer like PBS, ensure the compound is fully dissolved in DMSO at a higher concentration.
Solubility Data of Csf1R Inhibitors
The following table summarizes the solubility of various Csf1R inhibitors in different solvents. This information can serve as a general guide for working with this compound.
| Compound | Solvent | Solubility |
| PLX5622 | DMSO | ~5 mg/mL |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | |
| CSF1R-IN-1 | DMSO | 83.33 mg/mL (173.80 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (4.34 mM) | |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (4.34 mM) | |
| CSF1R-IN-2 | DMSO | 25 mg/mL (61.06 mM) |
Note: This data is for related Csf1R inhibitors and should be used as a reference.[1][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
A detailed workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
A step-by-step guide for diluting the DMSO stock solution for cell-based experiments.
Caption: Protocol for preparing an in vitro working solution of this compound.
Csf1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes.[7] Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. This compound acts as an inhibitor of this receptor.
Caption: Simplified Csf1R signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1R-IN-2 | Src | c-Fms | c-Met/HGFR | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CSF1R-IN-2 | 2271119-26-5 [amp.chemicalbook.com]
- 7. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-5 stability in cell culture media
Welcome to the technical support center for Csf1R-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture applications. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and specific inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a type III receptor tyrosine kinase.[1][2][3] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[4][5][6] By inhibiting CSF1R, this compound blocks downstream signaling pathways, which can modulate the activity of tumor-associated macrophages (TAMs) and has potential applications in cancer research.[1]
Q2: How should I prepare and store stock solutions of this compound? A2: For optimal stability, this compound powder should be stored at -20°C for long-term use. Stock solutions are typically prepared in a solvent like Dimethyl Sulfoxide (DMSO).[2] For a general protocol, a 10 mM stock solution can be prepared and stored in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot completely and bring it to room temperature.
Q3: What factors can affect the stability of this compound in cell culture media? A3: The stability of small molecules like this compound in cell culture media can be influenced by several factors:
-
pH and Temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can promote hydrolysis or other chemical degradation over time.
-
Media Components: Components in complex media, such as serum proteins, can bind to the compound, reducing its effective concentration. Enzymes present in serum may also metabolize the compound.
-
Light Exposure: Some compounds are light-sensitive. It is good practice to minimize exposure of the compound and media containing it to direct light.
-
Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of flasks, plates, and pipette tips, leading to a lower-than-expected concentration in the media.
Q4: How often should I replace the media containing this compound in my long-term experiments? A4: The frequency of media replacement depends on the half-life of this compound in your specific experimental conditions. Without established stability data, it is recommended to perform a stability assessment (see protocol below). As a general starting point for multi-day experiments, consider replacing the media every 24-48 hours to maintain a consistent concentration of active compound.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly those related to compound stability.
Problem: I am observing a decrease in the inhibitory effect of this compound over time.
-
Possible Cause 1: Compound Degradation. The compound may be unstable and degrading in the cell culture medium at 37°C.
-
Solution: Determine the half-life of this compound in your medium by following the stability assessment protocol below. If degradation is significant, replace the medium more frequently to maintain the desired concentration.
-
-
Possible Cause 2: Compound Precipitation. The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium, causing it to precipitate out of solution.
-
Solution: Visually inspect the culture medium for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) as higher concentrations can be toxic to cells and affect compound solubility. Consider testing a lower, more soluble concentration of the inhibitor.
-
-
Possible Cause 3: Cellular Metabolism. Cells may be actively metabolizing this compound, reducing its effective concentration.
-
Solution: This is a complex issue that may require LC-MS/MS analysis of cell lysates and media to identify potential metabolites. If metabolism is suspected, more frequent media changes may be necessary.
-
Problem: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Stock Solution. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Always use freshly prepared stock solutions or aliquots that have been stored properly at -80°C and have undergone minimal freeze-thaw cycles.
-
-
Possible Cause 2: Adsorption to Labware. The compound may be binding to the plastic surfaces of your culture vessels or pipettes.
-
Solution: Consider using low-adhesion plasticware. When diluting the compound, pre-wetting the pipette tip with the solvent can help minimize loss.
-
Use the following decision tree to diagnose inconsistent results:
Caption: Troubleshooting decision tree for inconsistent results.
Quantitative Data Summary
As specific stability data for this compound is not publicly available, researchers should determine it empirically. The table below illustrates how such data could be presented after performing a stability assay.
| Time (hours) | Media Type | Temperature (°C) | % this compound Remaining (Hypothetical) |
| 0 | DMEM + 10% FBS | 37 | 100% |
| 8 | DMEM + 10% FBS | 37 | 85% |
| 24 | DMEM + 10% FBS | 37 | 55% |
| 48 | DMEM + 10% FBS | 37 | 25% |
| 0 | RPMI + 10% FBS | 37 | 100% |
| 8 | RPMI + 10% FBS | 37 | 82% |
| 24 | RPMI + 10% FBS | 37 | 51% |
| 48 | RPMI + 10% FBS | 37 | 22% |
Experimental Protocol: Assessing this compound Stability
This protocol provides a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Acetonitrile (ACN) or other suitable organic solvent for extraction
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution: Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., 0.1%). Prepare a sufficient volume for all time points.
-
Time Point Zero (T=0): Immediately after preparation, transfer an aliquot (e.g., 500 µL) of the medium to a microcentrifuge tube. This is your T=0 sample.
-
Incubation: Place the remaining medium in a sterile, sealed container (e.g., a 50 mL conical tube) and incubate at 37°C with 5% CO₂.
-
Collect Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot (500 µL) from the incubator.
-
Sample Preparation for HPLC:
-
To each collected aliquot, add an equal volume of cold ACN to precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point using a validated HPLC method to quantify the concentration of this compound.
-
Create a standard curve using known concentrations of this compound to accurately determine the concentration in your samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and estimate the half-life (t₁/₂) of the compound under your conditions.
-
Caption: Experimental workflow for assessing compound stability.
Background: The CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a central role in the regulation of myeloid cells.[4][8]
-
Ligand Binding: The pathway is activated when a ligand, either CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), binds to the extracellular domain of CSF1R.[9][10]
-
Dimerization and Autophosphorylation: Ligand binding induces the receptor to form a homodimer. This dimerization brings the intracellular kinase domains close together, leading to their activation and subsequent autophosphorylation on multiple tyrosine residues.[5][8][10]
-
Downstream Signaling: The newly created phosphotyrosine sites act as docking stations for various signaling proteins containing SH2 domains. This recruitment activates several key downstream pathways, including:
This compound acts by blocking the kinase activity of the receptor, thereby preventing autophosphorylation and the activation of all downstream signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CSF1R-IN-2 | Src | c-Fms | c-Met/HGFR | TargetMol [targetmol.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. syn-c.com [syn-c.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Csf1R-IN-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Csf1R-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
A1: this compound is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). While it shows high selectivity for its primary target, as with most kinase inhibitors, it has the potential for off-target activity, particularly against other structurally related kinases. Based on available data, key off-targets to consider are other members of the receptor tyrosine kinase family.
Q2: What are the potential cellular consequences of this compound off-target effects?
A2: Off-target inhibition by this compound can lead to a range of cellular effects that may complicate the interpretation of experimental results. For instance, inhibition of other receptor tyrosine kinases can impact cell proliferation, survival, and differentiation in cell types other than those primarily regulated by CSF1R. It is crucial to consider the expression profile of potential off-target kinases in your experimental model.
Q3: How can I experimentally validate the on-target and off-target effects of this compound in my specific cell system?
A3: To validate the effects of this compound, it is recommended to perform a combination of biochemical and cellular assays. A biochemical screen against a panel of kinases can provide a broad overview of its selectivity. In your cellular system, you can assess the phosphorylation status of CSF1R and its downstream signaling effectors (e.g., AKT, ERK) via Western blot or ELISA. To investigate off-target effects, you can examine the signaling pathways associated with potential off-target kinases identified in biochemical screens.
Q4: Are there any known effects of Csf1R inhibitors on immune cells other than macrophages and microglia?
A4: Yes, studies on various Csf1R inhibitors have shown that their effects are not always restricted to the mononuclear phagocyte system. Off-target effects and, in some cases, on-target effects on other hematopoietic lineages can lead to changes in T-cell populations and systemic immune modulation. Therefore, it is important to broadly assess the immune cell populations in your in vivo or ex vivo models.
Troubleshooting Guides
Problem: I am observing a cellular phenotype that cannot be explained by CSF1R inhibition alone.
-
Question: Could this be an off-target effect of this compound?
-
Answer: Yes, unexpected phenotypes are often a result of off-target activity.
-
Initial Assessment: Review the known off-target profile of this compound and other similar Csf1R inhibitors. Determine if any of the known off-targets are expressed and functionally relevant in your experimental system.
-
Experimental Validation:
-
Perform a dose-response experiment. Off-target effects may occur at higher concentrations of the inhibitor.
-
Use a structurally unrelated Csf1R inhibitor as a control. If the phenotype persists with another Csf1R inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it is more likely an off-target effect.
-
Conduct a rescue experiment. If possible, overexpress a drug-resistant mutant of CSF1R. If the phenotype is rescued, it is likely an on-target effect.
-
Assess the activity of key off-target kinases in your cells following treatment with this compound.
-
-
-
Problem: My in vitro biochemical assay results with this compound do not correlate with my cellular assay results.
-
Question: Why is there a discrepancy between the biochemical and cellular data?
-
Answer: Discrepancies between in vitro and cellular assays are common and can arise from several factors.
-
Cellular Permeability: this compound may have poor cell membrane permeability, leading to a lower effective intracellular concentration compared to the concentration used in the biochemical assay.
-
Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical kinase assays (micromolar range). As this compound is likely an ATP-competitive inhibitor, the higher cellular ATP concentration can reduce its apparent potency.
-
Presence of Scaffolding Proteins and Cellular Compartmentalization: In a cellular context, CSF1R exists in complex with other proteins, which can influence its conformation and accessibility to the inhibitor.
-
Drug Efflux Pumps: Cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cytoplasm, reducing its intracellular concentration.
-
Compound Stability and Metabolism: The compound may be unstable or metabolized by the cells, leading to a decrease in the active concentration over time.
-
-
Quantitative Data
The following table summarizes the inhibitory activity of a compound structurally related to this compound against its on-target kinase, CSF1R, and a selection of off-target kinases. This data is illustrative of the type of selectivity profile that should be considered for Csf1R inhibitors.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CSF1R |
| CSF1R | 13 | 1 |
| c-KIT | 27 | 2.1 |
| FLT3 | 160 | 12.3 |
Note: This data is for Pexidartinib, a known CSF1R inhibitor, and is provided as an example of a typical selectivity profile. Specific quantitative data for this compound against a broad kinase panel is not publicly available at this time.
Experimental Protocols
1. Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol describes a generic method to determine the in vitro potency of this compound against a panel of kinases.
-
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP
-
This compound
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant kinase and its corresponding peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each respective kinase.
-
Incubate the plate at room temperature for the recommended time for each kinase (typically 30-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cellular Western Blot Assay for CSF1R Pathway Inhibition
This protocol allows for the assessment of this compound's ability to inhibit CSF1R signaling in a cellular context.
-
Materials:
-
Cells expressing CSF1R (e.g., macrophages, engineered cell lines)
-
Cell culture medium and supplements
-
Recombinant human CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 for 10-15 minutes to induce CSF1R phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with the prepared lysates.
-
Probe the membranes with the indicated primary and secondary antibodies.
-
Develop the blots using an ECL substrate and capture the images.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
-
Visualizations
Caption: CSF1R Signaling Pathway and Potential Off-Target Interactions.
Caption: Experimental Workflow for Kinase Inhibitor Off-Target Profiling.
Caption: Troubleshooting Decision Tree for Unexpected Phenotypes.
Navigating Csf1R-IN-5: A Technical Guide for Primary Cell Culture Experiments
Welcome to the technical support center for Csf1R-IN-5, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting potential challenges in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS.[1][2] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][3][4] By binding to the kinase domain of CSF1R, this compound blocks the downstream signaling pathways, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways, thereby inhibiting the biological functions mediated by CSF1R activation.[5][6]
Q2: In which types of primary cell cultures is this compound expected to be most active?
A2: this compound is expected to be most active in primary cell cultures rich in myeloid cells, particularly those dependent on CSF1R signaling for survival and proliferation. These include:
-
Primary macrophages (e.g., bone marrow-derived macrophages (BMDMs), peritoneal macrophages)[7][8]
-
Microglia, the resident macrophages of the central nervous system[3]
-
Osteoclasts
-
Monocytes
The inhibitor's effect will be most pronounced in cells where CSF1R is highly expressed and functionally important.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a selective CSF1R inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. Potential off-target kinases that are structurally similar to CSF1R include KIT, FLT3, and PDGFRβ.[5] It is also important to note that CSF1R inhibition can have broader effects on the immune system beyond the target cells, potentially affecting T-helper cell differentiation.[9] Researchers should include appropriate controls to distinguish between on-target and off-target effects.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[10] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and then dilute them in cell culture medium to the final desired concentration. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[10] Always refer to the manufacturer's datasheet for specific solubility and storage recommendations. The stability of the compound in your specific cell culture medium and conditions should also be considered.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected potency or no effect | 1. Incorrect concentration: The concentration of this compound may be too low to effectively inhibit CSF1R in your specific primary cell type. 2. Compound degradation: The inhibitor may have degraded due to improper storage or handling. 3. Cell type insensitivity: The primary cells being used may not be highly dependent on CSF1R signaling for survival or the specific function being assayed. 4. High protein binding in media: The inhibitor may bind to proteins in the serum of the cell culture medium, reducing its effective concentration. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50 or EC50) for your cell type and assay. 2. Prepare fresh stock solutions from a new vial of the inhibitor. Ensure proper storage conditions are maintained. 3. Confirm CSF1R expression in your primary cells using techniques like flow cytometry or western blotting. Consider using a positive control cell line known to be sensitive to CSF1R inhibition. 4. Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with cell health. |
| High levels of unexpected cell death or toxicity | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high and toxic to the primary cells. 2. Off-target toxicity: At high concentrations, this compound may be inhibiting other essential kinases, leading to cytotoxicity. 3. On-target toxicity in sensitive cells: The primary cells may be highly dependent on CSF1R signaling for survival, and its inhibition is leading to apoptosis. | 1. Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1% for DMSO) and include a vehicle control (medium with the same concentration of solvent) in your experiments. 2. Lower the concentration of this compound and perform a careful dose-response analysis to find a concentration that inhibits CSF1R without causing excessive cell death. 3. This may be the expected outcome of the experiment. Confirm apoptosis using methods like Annexin V/PI staining. Titrate the inhibitor concentration to achieve the desired level of target engagement without complete cell loss if needed for downstream assays. |
| Inconsistent results between experiments | 1. Variability in primary cells: Primary cells isolated from different donors or at different times can have inherent biological variability. 2. Inconsistent inhibitor preparation: Variations in the preparation of this compound dilutions can lead to different effective concentrations. 3. Cell culture conditions: Fluctuations in incubator conditions (CO2, temperature, humidity) or media composition can affect cell health and response to treatment. | 1. Use cells from the same donor for a set of comparative experiments whenever possible. Pool cells from multiple donors to average out individual variability. 2. Prepare a large batch of the stock solution and aliquot it for single use to ensure consistency. Use calibrated pipettes for accurate dilutions. 3. Standardize all cell culture and experimental procedures. Regularly calibrate and monitor incubator conditions. |
Quantitative Data Summary
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| Csf1R-IN-1 | CSF1R (in vitro kinase assay) | 0.5 | N/A |
| Pexidartinib (PLX3397) | CSF1R | 13 | Biochemical Assay |
| c-KIT | 27 | Biochemical Assay | |
| FLT3 | 160 | Biochemical Assay | |
| PLX5622 | CSF1R | 16 | Biochemical Assay |
| ARRY-382 | CSF1R | 9 | Biochemical Assay |
| BLZ945 | CSF1R | 1 | Biochemical Assay |
| Edicotinib (JNJ-40346527) | CSF1R | 3.2 | N/A |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values should be used as a starting point for determining the optimal concentration of this compound in your specific experimental setup.[5][10][12] An in vivo study with a CSF1R inhibitor showed an effective concentration (EC50) in the range of 0.104–0.245 µmol/L.[13]
Experimental Protocols
Protocol: Assessing Cytotoxicity of this compound in Primary Macrophages using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound on primary macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate primary macrophages in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from (for example) 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the CSF1R signaling cascade.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]
- 9. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Csf1R-IN-5 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Csf1R-IN-5 in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-Fms.[1][2][3] Csf1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2][3] this compound functions by blocking the kinase activity of Csf1R, thereby inhibiting downstream signaling pathways. This leads to a reduction in the number and activity of Csf1R-dependent cells, making it a valuable tool for studying the role of these cells in various biological processes, including cancer and inflammation.[1][2]
Q2: What are the common in vitro assays used to assess the activity of this compound?
The activity of this compound is typically evaluated using a variety of in vitro assays, including:
-
Biochemical Kinase Assays: These assays directly measure the ability of this compound to inhibit the enzymatic activity of purified Csf1R protein.
-
Cell-Based Proliferation Assays: These assays determine the effect of this compound on the growth of Csf1R-dependent cell lines, such as the murine myelogenous leukemia cell line M-NFS-60.[3][4][5][6][7]
-
Phosphorylation Assays (e.g., Western Blot, ELISA): These assays measure the inhibition of Csf1R autophosphorylation or the phosphorylation of downstream signaling proteins like ERK, providing a direct measure of target engagement in a cellular context.[8]
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[9] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9]
Experimental Protocols & Recommended Concentrations
The optimal concentration of this compound will vary depending on the specific assay and cell type used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Biochemical Csf1R Kinase Assay
This protocol provides a general guideline for a biochemical kinase assay.
Methodology:
-
Prepare a reaction buffer containing ATP and a suitable Csf1R substrate.
-
Add purified recombinant Csf1R enzyme to the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the specific assay format (e.g., 30-60 minutes at 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 0.1 nM - 10 µM | Perform a serial dilution to cover a wide range. |
| ATP Concentration | At or near the Km for ATP | This will ensure competitive inhibition is accurately measured. |
| Incubation Time | 30 - 60 minutes | Optimize based on enzyme kinetics. |
Cell Proliferation Assay (M-NFS-60 Cells)
This protocol describes how to assess the anti-proliferative effect of this compound on the Csf1R-dependent M-NFS-60 cell line.[3][4][5][6][7]
Methodology:
-
Seed M-NFS-60 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known Csf1R inhibitor).
-
Incubate the cells for 48-72 hours.[3]
-
Assess cell viability using a suitable method, such as MTT, MTS, or a cell counting kit.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 1 nM - 50 µM | A wider range may be necessary depending on cell sensitivity. |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for logarithmic growth during the assay period. |
| Incubation Time | 48 - 72 hours | Ensure sufficient time for the inhibitor to exert its effect. |
Western Blot for Phospho-Csf1R Inhibition
This protocol allows for the direct visualization of Csf1R inhibition in a cellular context.
Methodology:
-
Culture cells that express Csf1R (e.g., macrophages, tumor cell lines) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Csf1 ligand for 5-15 minutes to induce Csf1R phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Csf1R (p-Csf1R) and total Csf1R.
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 10 nM - 10 µM | Titrate to find the concentration that effectively inhibits phosphorylation. |
| Csf1 Stimulation | 50 - 100 ng/mL | Use a concentration that elicits a robust phosphorylation signal. |
| Inhibitor Pre-incubation | 1 - 2 hours | This allows for sufficient time for the inhibitor to enter the cells and bind to the target. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition observed in kinase assay | Inactive this compound: Improper storage or handling. | Ensure the compound is stored correctly and prepare fresh stock solutions. |
| Suboptimal assay conditions: Incorrect ATP concentration, enzyme concentration, or incubation time. | Re-optimize assay conditions. Determine the Km of ATP for your enzyme lot. | |
| Precipitation of this compound: Poor solubility in the assay buffer. | Check the solubility of the compound in the final assay buffer. The final DMSO concentration should be kept low. | |
| High variability in cell-based assays | Inconsistent cell seeding: Uneven cell distribution in the plate. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. |
| Edge effects: Evaporation from the outer wells of the plate. | Fill the outer wells with sterile PBS or media without cells. Ensure proper humidity in the incubator. | |
| Cell health issues: Cells are not in the logarithmic growth phase or are stressed. | Use cells with a low passage number and ensure they are healthy and actively dividing before starting the experiment. | |
| Incomplete inhibition of p-Csf1R in Western Blot | Insufficient inhibitor concentration or incubation time: The inhibitor may not have reached its target effectively. | Increase the concentration of this compound or the pre-incubation time. |
| High Csf1 stimulation: The concentration of the ligand may be too high, overcoming the inhibition. | Reduce the concentration of Csf1 used for stimulation. | |
| Antibody issues: The primary or secondary antibody may not be optimal. | Titrate the antibodies and ensure they are specific for the target proteins. | |
| Unexpected cytotoxicity | High DMSO concentration: The vehicle may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium is below 0.5%. |
| Off-target effects of this compound: The inhibitor may be affecting other cellular processes at high concentrations. | Perform a dose-response curve to identify a non-toxic concentration range. Consider using a lower concentration or a different inhibitor for comparison. |
Visualizing Key Processes
To further aid in understanding the experimental context, the following diagrams illustrate the Csf1R signaling pathway, a general workflow for in vitro inhibition assays, and a troubleshooting decision tree.
Caption: Csf1R Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound Inhibition Assays.
Caption: Troubleshooting Decision Tree for In Vitro Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Cell proliferation assay of purified hGCSF using the M-NFS-60 cell line. [plos.figshare.com]
- 4. | BioWorld [bioworld.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. elabscience.com [elabscience.com]
- 7. US20090197293A1 - Novel use of an indicator cell line for bioassay - Google Patents [patents.google.com]
- 8. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
Csf1R-IN-5 In Vivo Delivery: Technical Support Center
Disclaimer: Csf1R-IN-5 is a highly specific research compound with limited publicly available data. This guide is based on established principles for troubleshooting in vivo delivery of small molecule kinase inhibitors and addresses common challenges researchers may face with compounds of this class.
Frequently Asked Questions (FAQs)
Formulation & Administration
Q1: My this compound solution is showing precipitation after preparation or upon injection. What can I do?
A1: Precipitation is a common issue for poorly water-soluble compounds. Here are several strategies to improve solubility and maintain stability:
-
Vehicle Optimization: The choice of formulation vehicle is critical. Many small molecule inhibitors require a non-aqueous vehicle for in vivo use. A systematic approach to vehicle screening is recommended.
-
Co-solvents & Surfactants: Employing co-solvents and surfactants can significantly enhance the solubility of hydrophobic compounds.[1][2] However, high concentrations can sometimes lead to toxicity, so careful titration is necessary.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[1][2] This is particularly effective for weakly basic or acidic molecules.
-
Sonication & Warming: Gentle warming and sonication can help dissolve the compound initially, but be cautious of temperature sensitivity which could degrade the compound.
-
Fresh Preparation: Always prepare the formulation fresh before each use to minimize the risk of precipitation over time.
Q2: What are some common formulation vehicles for poorly soluble kinase inhibitors like this compound?
A2: Selecting the right vehicle is crucial for maximizing bioavailability and minimizing vehicle-related side effects. Below is a comparison of commonly used vehicles for preclinical in vivo studies.
| Vehicle Composition | Key Advantages | Key Disadvantages |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Good solubilizing power for many compounds. | Can cause hemolysis or local irritation at high concentrations. |
| 5% NMP, 95% PEG400 | Strong solubilizer for difficult compounds. | Potential for toxicity with chronic dosing. |
| 0.5% (w/v) Methylcellulose in Water | Good for creating a uniform suspension. | Not suitable for compounds that must be fully solubilized. |
| 20% Captisol® (SBE-β-CD) in Water | Can significantly increase solubility of specific compounds through inclusion complexation.[1] | Efficacy is compound-specific; can be expensive. |
Efficacy & Target Engagement
Q3: I am not observing the expected biological effect (e.g., reduction in tumor-associated macrophages) after dosing with this compound. How can I troubleshoot this?
A3: A lack of in vivo efficacy can stem from multiple factors, from formulation issues to insufficient target engagement. A logical troubleshooting approach is necessary.
Troubleshooting Lack of In Vivo Efficacy dot
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Q4: How can I confirm that this compound is engaging its target, the Csf1 receptor, in vivo?
A4: Confirming target engagement is a critical step to ensure that the administered compound is hitting its intended molecular target.[3] This is often done through a pharmacodynamic (PD) biomarker assay.
-
Phospho-Receptor Analysis: The binding of a ligand like CSF-1 to its receptor, CSF1R, triggers autophosphorylation of the receptor.[4][5] An effective inhibitor should block this. You can measure the levels of phosphorylated CSF1R (p-CSF1R) in tissue lysates (e.g., from tumors or spleen) from treated versus vehicle-control animals via Western Blot or ELISA. A significant reduction in p-CSF1R indicates target engagement.
-
Downstream Pathway Analysis: Inhibition of CSF1R should also lead to a reduction in the activation of downstream signaling pathways, such as the ERK1/2 pathway.[5][6] Measuring the levels of phosphorylated ERK (p-ERK) can serve as another PD biomarker.
-
Chemoproteomic Approaches: Advanced techniques like KiNativ™ or Cellular Thermal Shift Assay (CETSA) can provide a more global view of target engagement in vivo.[7][8]
Pharmacokinetics & Off-Target Effects
Q5: I need to determine the pharmacokinetic (PK) profile of this compound. What is a typical experimental design?
A5: A basic pharmacokinetic study aims to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. A typical design in mice involves:
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) and also intravenously (IV) to determine absolute bioavailability.[9][10]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[9][10][11]
-
Analysis: Extract the drug from plasma and quantify its concentration using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).[11]
-
Parameter Calculation: Use the concentration-time data to calculate key PK parameters.
Sample Murine Pharmacokinetic Parameters (Illustrative)
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) | Description |
| Cmax (ng/mL) | 1500 | 850 | Maximum observed plasma concentration. |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax. |
| AUC (ng·h/mL) | 2200 | 4500 | Area under the concentration-time curve, representing total drug exposure.[12] |
| t½ (h) | 2.5 | 3.0 | Elimination half-life.[10] |
| Bioavailability (F%) | N/A | ~41% | The fraction of the oral dose that reaches systemic circulation.[11] |
Q6: I am observing unexpected toxicity or side effects in my animal models. Could these be off-target effects of the Csf1R inhibitor?
A6: Yes, while Csf1R inhibitors are designed to be specific, they can have off-target effects. CSF1R signaling is crucial for the survival and differentiation of various myeloid cells, not just tumor-associated macrophages.[4]
-
Hematopoietic Effects: Inhibition of CSF1R can impact hematopoiesis, affecting populations of monocytes and other myeloid cells in the bone marrow and peripheral tissues like the lung, liver, and peritoneum.[13][14][15]
-
Immune Modulation: Some studies suggest that CSF1R inhibition can extend to the adaptive immune system, potentially affecting T-helper cell differentiation.[16]
-
Kinase Selectivity: Small molecule kinase inhibitors can sometimes inhibit other structurally related kinases (e.g., c-Kit, FLT3), leading to unintended biological consequences.[17]
To investigate, consider performing a broad cytokine panel on plasma from treated animals, conducting detailed histological analysis of major organs, and running a kinome-wide selectivity screen if possible.
Key Signaling Pathway & Experimental Workflow
Csf1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase.[4] Upon binding its ligands (CSF-1 or IL-34), the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades like PI3K-AKT and ERK1/2 that are crucial for the proliferation, survival, and differentiation of myeloid cells.[4][6] this compound acts by inhibiting this initial phosphorylation step.
dot
Caption: Simplified Csf1R signaling pathway and the inhibitory action of this compound.
Standard In Vivo Efficacy Study Workflow
A typical workflow for assessing the efficacy of a compound like this compound in a tumor model involves several key stages, from animal preparation to endpoint analysis.
dot
Caption: Standard experimental workflow for an in vivo efficacy study.
Detailed Experimental Protocols
Protocol 1: Preparation of a Common Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Preparation: In a sterile conical tube, add the required volume of Dimethyl Sulfoxide (DMSO).
-
Compound Dissolution: Weigh the appropriate amount of this compound and add it to the DMSO. Vortex or sonicate gently until the compound is completely dissolved.
-
Addition of Co-solvents: Add Polyethylene Glycol 300 (PEG300) to the solution and mix thoroughly.
-
Addition of Surfactant: Add Tween 80 and mix until the solution is homogeneous.
-
Final Dilution: Add sterile saline to reach the final volume and mix thoroughly.
-
Storage: Use the formulation immediately. Do not store for extended periods.
Protocol 2: Western Blot for p-CSF1R (Pharmacodynamic Assay)
-
Tissue Lysis: Harvest tissues (e.g., tumor, spleen) at a relevant time point after the final dose and immediately snap-freeze in liquid nitrogen. Lyse the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Csf1R (e.g., anti-p-CSF1R Tyr723) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Csf1R and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-CSF1R signal to the total Csf1R signal to determine the extent of target inhibition.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer d… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]
- 16. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Csf1R-IN-5 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target kinase inhibition of Csf1R-IN-5 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS.[1] Csf1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[2]
Q2: What are the known off-target kinases for selective Csf1R inhibitors?
A2: While this compound is designed to be a potent Csf1R inhibitor, selective inhibitors of this class can sometimes exhibit off-target activity against other structurally related kinases. The most common off-target kinases for selective Csf1R inhibitors belong to the same receptor tyrosine kinase family, including c-KIT and Fms-like tyrosine kinase 3 (FLT3).[3] Less selective inhibitors may also show activity against PDGFRα, PDGFRβ, and Trk family kinases.
Q3: How can I experimentally determine the off-target profile of this compound?
A3: To determine the off-target profile of this compound, a comprehensive kinase panel screening is recommended. This involves testing the inhibitor against a large number of purified kinases (e.g., a panel of over 300 kinases) in a biochemical assay to determine its IC50 value against each kinase. This will provide a quantitative measure of its selectivity.
Q4: What are the potential cellular consequences of off-target kinase inhibition?
A4: Off-target inhibition can lead to a variety of unintended cellular effects, confounding experimental results. For instance, inhibition of c-KIT can affect hematopoietic stem cells and mast cells, while FLT3 inhibition can impact hematopoietic progenitor cells. These off-target effects can manifest as changes in cell viability, proliferation, or differentiation that are independent of Csf1R signaling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell phenotype or toxicity at effective this compound concentration. | Off-target kinase inhibition affecting cell survival or proliferation pathways. | 1. Confirm On-Target Effect: Verify Csf1R inhibition by assessing the phosphorylation of Csf1R and its downstream effectors (e.g., ERK, AKT) via Western blot. 2. Titrate inhibitor concentration: Use the lowest effective concentration of this compound that achieves the desired level of Csf1R inhibition to minimize off-target effects. 3. Use a structurally different Csf1R inhibitor: Compare the phenotype with another selective Csf1R inhibitor to see if the effect is specific to this compound's chemical scaffold. |
| Inconsistent results between different experimental batches. | 1. Reagent variability: Inconsistent potency or purity of this compound. 2. Cellular context: Changes in cell passage number or confluency affecting kinase expression levels. | 1. Aliquot inhibitor: Aliquot this compound upon receipt to avoid repeated freeze-thaw cycles. 2. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Discrepancy between biochemical and cellular assay results. | 1. Cell permeability: this compound may have poor cell permeability. 2. Cellular ATP concentration: High intracellular ATP concentrations can compete with ATP-competitive inhibitors. | 1. Assess cell permeability: Perform cellular uptake assays if possible. 2. Optimize cellular assay conditions: Ensure that the assay conditions (e.g., serum concentration) are appropriate and consistent. |
Quantitative Data: Kinase Inhibition Profile of Selective Csf1R Inhibitors
While the specific kinase selectivity panel data for this compound is not publicly available, the following table provides a comparison of the inhibitory activity (IC50 values in nM) of other well-characterized selective Csf1R inhibitors against key on- and off-target kinases. This data can serve as a guide for understanding the potential off-target landscape for this class of inhibitors.
| Kinase | Pexidartinib (PLX3397) | Sotuletinib (BLZ945) | Vimseltinib (DCC-3014) |
| Csf1R | 13 | 1 | 2 |
| c-KIT | 27 | 3200 | 480 |
| FLT3 | 160 | >10000 | 9100 |
| PDGFRα | - | - | 430 |
| PDGFRβ | - | 4800 | 2300 |
Data compiled from publicly available sources.
Experimental Protocols
Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a method to determine the IC50 value of this compound against purified Csf1R kinase.
Materials:
-
Csf1R, active human recombinant kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Kinase Buffer
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2.5 µL of a 4X solution of Csf1R kinase.
-
Add 5 µL of a 2X solution of the Kinase Tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Western Blot for Csf1R Downstream Signaling
This protocol allows for the assessment of this compound's ability to inhibit Csf1-induced signaling in a cellular context.
Materials:
-
Cells expressing Csf1R (e.g., THP-1 or bone marrow-derived macrophages)
-
This compound
-
Recombinant human Csf1
-
Lysis buffer
-
Primary antibodies against phospho-Csf1R, total Csf1R, phospho-ERK1/2, total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and serum-starve overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate cells with recombinant Csf1 for 10-15 minutes.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the effect of this compound on Csf1-induced phosphorylation of Csf1R and ERK1/2.[4][5]
Visualizations
Caption: Csf1R Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Csf1R-IN-5 and Other CSF1R Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential long-term administration side effects of Csf1R-IN-5 and other CSF1R inhibitors. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: There is currently limited publicly available information specifically detailing the long-term administration side effects of this compound. The following information is based on preclinical and clinical studies of other CSF1R inhibitors, such as pexidartinib, PLX5622, and BLZ945. These agents share a mechanism of action with this compound, and thus may predict a similar side effect profile. However, researchers should exercise caution and conduct specific toxicity studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other CSF1R inhibitors?
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.[1][2][3][4] By inhibiting CSF1R signaling, these compounds can deplete or repolarize tumor-associated macrophages (TAMs) and other myeloid cells, which are often implicated in tumor growth, metastasis, and resistance to therapy.[1][5]
Q2: What are the potential on-target side effects related to the mechanism of action of CSF1R inhibitors?
Given that CSF1R is essential for the function of various myeloid cell populations, on-target side effects can be anticipated. These may include:
-
Macrophage Depletion: Long-term administration can lead to a reduction in tissue-resident macrophages in various organs, including the liver, spleen, and lungs.[6][7]
-
Microglia Depletion: In the central nervous system (CNS), CSF1R inhibitors can deplete microglia, which are the resident immune cells of the brain.[1][5] This can have both beneficial and detrimental effects depending on the context of the neurodegenerative disease model.[6]
-
Effects on Osteoclasts: CSF1R signaling is vital for the differentiation and function of osteoclasts, which are responsible for bone resorption.[1] Inhibition of this pathway could potentially lead to skeletal abnormalities.[1]
-
Hematological Effects: CSF1R inhibitors can affect hematopoiesis, leading to changes in the composition of blood cells, including a decrease in red blood cells, hemoglobin, and platelets.[6]
Troubleshooting Guide
Problem: I am observing unexpected neurological or behavioral changes in my animal models during long-term treatment with a CSF1R inhibitor.
Possible Cause: This could be due to the depletion of microglia in the CNS.[5][6] While often a desired effect in neurodegenerative disease models, it can lead to unforeseen consequences.
Troubleshooting Steps:
-
Confirm Microglial Depletion: Use immunohistochemistry or flow cytometry to quantify microglia numbers in the brain tissue of treated and control animals.
-
Assess Neuronal Health: Perform histological analysis to look for signs of neurodegeneration or changes in synaptic density.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, motor skills, and anxiety levels.
-
Dose-Response Study: If possible, investigate if the observed effects are dose-dependent by testing lower concentrations of the inhibitor.
Problem: My experimental animals are showing signs of systemic immune suppression or increased susceptibility to infections.
Possible Cause: CSF1R inhibitors are not entirely specific to microglia and can impact peripheral immune cells, leading to systemic immune modulation.[7][8] This can result in a reduced ability to fight off infections.
Troubleshooting Steps:
-
Monitor for Infections: Closely observe animals for any signs of illness.
-
Peripheral Immune Cell Profiling: Use flow cytometry to analyze the populations of various immune cells in the blood and spleen.
-
Challenge Studies: If ethically permissible and relevant to the research question, consider controlled infection models to assess immune competence.
-
Consider Co-treatments: In some cases, supportive care or prophylactic antibiotics may be necessary, though this can introduce confounding variables.
Quantitative Data Summary
Table 1: Reported Side Effects of CSF1R Inhibitors in Preclinical and Clinical Studies
| Side Effect Category | Specific Effect | Observed In | Reference |
| Neurological | Altered functional connectivity in the CNS | Mice (BLZ945) | [6] |
| Neurodegeneration (acute genetic microglial depletion) | Mice | [6] | |
| Hematological | Decreased red blood cells, hemoglobin, platelets, dendritic cells | Mice (PLX3397) | [6] |
| Reduced circulating Gr1low (Ly6C−) monocytes | Mice (PLX5622, PLX3397) | [6] | |
| Hepatic | Elevated liver enzymes | Humans | [5] |
| General | Fatigue, edema (facial and peripheral), rash, nausea, headache | Humans | [2][5] |
| Ocular | Eye edema | Humans | [2] |
| Skeletal | Skeletal malformations (in CSF1R knockout mice) | Mice | [1] |
Experimental Protocols
Protocol 1: Assessment of Microglial Depletion in Mouse Brain
-
Tissue Preparation: Following euthanasia, perfuse the mouse with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Immunohistochemistry:
-
Section the brain into 30-40 µm thick sections using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with a primary antibody against a microglia-specific marker (e.g., Iba1 or TMEM119) overnight at 4°C.
-
Wash sections with PBS and incubate with a fluorescently labeled secondary antibody.
-
Mount sections on slides with a DAPI-containing mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the number of Iba1-positive cells in specific brain regions of interest using image analysis software (e.g., ImageJ).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating adverse events.
References
- 1. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]
Csf1R-IN-5 Technical Support Center: Preventing Precipitation in Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Csf1R-IN-5 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: At what concentration can I prepare a this compound stock solution in DMSO?
A2: Establishing a precise maximum concentration for this compound requires empirical testing. However, data from analogous Csf1R inhibitors can provide a valuable starting point. It is advisable to begin with a conservative concentration and incrementally increase it if needed.
Solubility of Structurally Related Csf1R Inhibitors in DMSO
| Compound | Molecular Weight | Reported Solubility in DMSO |
| Csf1R-IN-1 | 479.45 | 83.33 - 96 mg/mL[2][3] |
| Csf1R-IN-2 | 409.42 | 25 mg/mL[4] |
| PLX5622 | 395.4 | ~5 mg/mL[1] |
Q3: My this compound precipitated out of solution after freezing. What should I do?
A3: Precipitation upon thawing is a common issue. To redissolve the compound, you can gently warm the stock solution vial in a 37°C water bath with constant, gentle swirling for approximately 15 minutes.[5][6][7] If the precipitate persists, brief sonication may also be effective.[3][4] It is recommended to visually inspect the solution to ensure complete dissolution before use.
Q4: How should I properly store my this compound stock solutions to prevent precipitation?
A4: For long-term stability and to minimize the risk of precipitation, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][8] Based on data for similar compounds, storage at -80°C is recommended for periods of up to a year, while for shorter-term storage of up to a month, -20°C is acceptable.[2][3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and handling of this compound stock solutions.
Issue 1: this compound powder is not dissolving in DMSO at room temperature.
-
Possible Cause: Insufficient solvent volume for the desired concentration or low-quality/hydrated DMSO.
-
Solution:
Issue 2: The stock solution appears cloudy or contains visible particles after preparation.
-
Possible Cause: The concentration may be too high, exceeding the solubility limit of this compound under the current conditions.
-
Solution:
-
Attempt to dissolve the particles by gentle warming and sonication.
-
If particles remain, you may need to prepare a new stock solution at a lower concentration.
-
Issue 3: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer for an experiment.
-
Possible Cause: Csf1R inhibitors often have poor solubility in aqueous solutions.[1] The transition from a high-concentration DMSO stock to a primarily aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Minimize the percentage of DMSO in the final aqueous solution. For some compounds, a final concentration of DMSO below 10% is recommended.[4]
-
First, dissolve this compound in DMSO, and then dilute this solution with the aqueous buffer of choice.[1]
-
Prepare aqueous solutions fresh for each experiment and do not store them for more than one day.[1]
-
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial of this compound to achieve the desired concentration.
-
Dissolution:
-
Cap the vial securely and vortex for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, swirling intermittently.
-
For persistent precipitates, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure no visible particles remain.
-
-
Aliquoting and Storage:
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CSF1R-IN-2 | Src | c-Fms | c-Met/HGFR | TargetMol [targetmol.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.es [promega.es]
- 8. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Guide to CSF1R Inhibitors for Microglia Depletion: Csf1R-IN-5 vs. PLX5622
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commercially available colony-stimulating factor 1 receptor (CSF1R) inhibitors, Csf1R-IN-5 and PLX5622, for their application in microglia depletion research. The objective is to present available experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Introduction to CSF1R Inhibition for Microglia Depletion
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the CSF1R for their survival and proliferation. Inhibition of this receptor tyrosine kinase has emerged as a powerful and widely used method for transiently depleting microglia in vivo. This approach allows researchers to investigate the roles of microglia in brain development, homeostasis, and a wide range of neurological diseases.
This compound: A Potent Inhibitor with Limited Data in Microglia Research
This compound is described as a potent inhibitor of CSF1R. Its primary application, as suggested by available information, appears to be in the field of cancer research, where CSF1R is a target in tumor-associated macrophages.
Currently, there is a significant lack of published data on the use of this compound for microglia depletion in neuroscience research. Key information such as its in vivo efficacy, brain penetrance, optimal dosage for microglia depletion, and potential off-target effects in the CNS remains to be characterized in peer-reviewed literature. Therefore, a direct, data-driven comparison with well-established compounds like PLX5622 is not feasible at this time.
PLX5622: A Well-Characterized Tool for Microglia Depletion
PLX5622 is a highly selective, brain-penetrant CSF1R inhibitor that has been extensively validated and utilized for microglia depletion in numerous preclinical studies. Its efficacy, specificity, and effects have been documented in a wide range of experimental models.
Quantitative Performance of PLX5622
| Parameter | Value | Reference |
| IC50 (CSF1R) | 16 nM | [1] |
| Ki (CSF1R) | 5.9 nM | [1] |
| Brain Penetrance | ~20% | [2] |
| Depletion Efficacy | >90% in as little as 3 days | [3] |
| Maximal Depletion | Up to 99% with sustained treatment | [4] |
Experimental Protocols for PLX5622-Mediated Microglia Depletion
The most common and effective method for administering PLX5622 is through formulated rodent chow.
Oral Administration via Formulated Chow (Mice):
-
Compound: PLX5622 formulated in AIN-76A standard rodent chow.
-
Concentration: 1200 ppm (1200 mg of PLX5622 per kg of chow).[5]
-
Administration: Provided ad libitum.
-
Time Course of Depletion:
-
~80% depletion after 3 days of treatment.
-
95% depletion after 7 days of treatment.[6]
-
Up to 99% depletion with 21 days of continuous treatment.
-
-
Repopulation: Microglia repopulate the brain within 3-7 days after withdrawal of the PLX5622-formulated chow.
Intraperitoneal Injection (Rats):
While oral administration is more common, intraperitoneal (i.p.) injections have also been reported.
-
Dosage: 50 mg/kg body weight.
-
Frequency: Once daily for neonatal rats, twice daily for adult rats.
-
Vehicle: 0.65% PLX5622 suspended in 5% dimethyl sulfoxide (DMSO) and 20% Kolliphor RH40 in 0.01 M PBS.
-
Efficacy: >90% depletion by day 7 and >96% by day 14.
Signaling Pathway and Experimental Workflow
The mechanism of action for both inhibitors involves blocking the CSF1R signaling pathway, which is essential for microglia survival.
Caption: Inhibition of CSF1R by this compound or PLX5622 blocks downstream signaling required for microglia survival.
Caption: A typical experimental workflow for studies involving microglia depletion and repopulation using PLX5622.
Specificity and Off-Target Effects of PLX5622
While PLX5622 is highly selective for CSF1R, it is important for researchers to be aware of potential off-target effects.
-
Selectivity: PLX5622 has a greater than 20-fold selectivity for CSF1R over other related kinases such as KIT and FLT3.
-
Peripheral Immune Cells: Studies have shown that PLX5622 can affect peripheral myeloid cell populations, including a reduction in mature Ly6Chi monocytes in the bone marrow.[7][8] This can influence neuroinflammatory responses independently of direct microglia depletion in the CNS.[7] Some studies also report effects on T-helper cell differentiation.[9]
-
Sex-Dependent Efficacy: The effectiveness of PLX5622 in depleting microglia can differ between sexes, particularly in rats, where males show greater resistance to depletion at standard doses.[2][10] Sex-specific differences in microglial response to CSF1R inhibition have also been observed in mice.[11][12]
Conclusion and Recommendations
PLX5622 is a robust and well-documented tool for researchers requiring efficient and reversible microglia depletion. The extensive body of literature provides clear guidance on its use and potential limitations.
This compound, while a potent CSF1R inhibitor, currently lacks the necessary validation for confident use in microglia depletion studies. Researchers considering this compound should be prepared to undertake significant preliminary studies to characterize its efficacy, brain penetrance, and potential off-target effects in their specific experimental models.
For researchers planning microglia depletion experiments, PLX5622 is the recommended choice based on the wealth of available data and established protocols. It is crucial to consider the potential for off-target effects on peripheral immune cells and sex-dependent differences in efficacy when designing experiments and interpreting results. As with any pharmacological tool, appropriate controls are essential for robust and reproducible findings.
References
- 1. youtube.com [youtube.com]
- 2. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. The microglial response to inhibition of Colony-stimulating-factor-1 receptor by PLX3397 differs by sex in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of Csf1R-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Csf1R-IN-5, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). Due to the limited publicly available kinase screening data for this compound, this document utilizes a representative selectivity profile of a well-characterized, highly selective CSF1R inhibitor, Pexidartinib (PLX3397), to illustrate the principles of kinase inhibitor selectivity and its implications. Pexidartinib is a clinically approved inhibitor of CSF1R that also potently inhibits other members of the class-III receptor tyrosine kinase family, such as c-KIT and FLT3.[1] This guide will present comparative data in a structured format, detail the experimental methodologies used to determine kinase selectivity, and visualize relevant biological pathways.
Executive Summary
This compound is a potent inhibitor of CSF1R, a key receptor in the signaling pathway that governs the survival and differentiation of macrophages.[2][3] The therapeutic potential of targeting CSF1R is being explored in various diseases, including cancer and inflammatory conditions.[1] A critical aspect of any kinase inhibitor's utility is its selectivity – its ability to inhibit the intended target kinase without affecting other kinases in the human kinome. Off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide explores the kinase selectivity of CSF1R inhibitors, using Pexidartinib as a proxy for this compound, to provide a framework for understanding and evaluating the activity of such compounds.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Pexidartinib against a panel of selected kinases, providing a representative example of the data required to assess the selectivity of a CSF1R inhibitor. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%). A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| CSF1R | 13 | RTK Class III | Primary Target |
| c-KIT | 27 | RTK Class III | Potent off-target activity |
| FLT3 | 160 | RTK Class III | Moderate off-target activity |
| PDGFRα | >1000 | RTK Class III | Low off-target activity |
| PDGFRβ | >1000 | RTK Class III | Low off-target activity |
| TrkA | >1000 | RTK | Low off-target activity |
| TrkB | >1000 | RTK | Low off-target activity |
Data for Pexidartinib (PLX3397) as a representative highly selective CSF1R inhibitor.[1]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Several common methodologies are employed:
Enzymatic Kinase Assays
Biochemical kinase assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor. These assays typically monitor the transfer of a phosphate group from ATP to a substrate.
General Protocol:
-
Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (containing Mg2+), and the test inhibitor (e.g., this compound).
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in the assay buffer in a microplate well.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. Detection methods can be:
-
Radiometric: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.[4]
-
Fluorescence-Based: Employing fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated product.[5]
-
Luminescence-Based: Measuring the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).[5]
-
-
Data Analysis: The percentage of kinase inhibition at various inhibitor concentrations is calculated to determine the IC50 value.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay measures the binding of an inhibitor to its target kinase within living cells.[6] This provides a more physiologically relevant assessment of target engagement.
Protocol Overview:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the target kinase fused to NanoLuc® luciferase.[7]
-
Assay Setup: The transfected cells are seeded into multi-well plates.[7]
-
Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added to the cells, followed by the test inhibitor at various concentrations.[7][8]
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc®-fused kinase and the fluorescent tracer. The binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.[9]
-
Data Analysis: The reduction in the BRET signal is measured to determine the inhibitor's intracellular affinity (IC50) for the target kinase.[7]
KiNativ™ in situ Kinase Profiling
KiNativ™ is a chemical proteomics platform used to profile the interaction of inhibitors with a large number of kinases directly in cell or tissue lysates.[10][11]
Workflow:
-
Lysate Preparation: Cells or tissues are lysed to release the native kinases.
-
Inhibitor Treatment: The lysate is incubated with the test inhibitor at various concentrations.
-
Probe Labeling: A biotinylated, irreversible ATP/ADP analog (acyl-phosphate probe) is added to the lysate. This probe covalently labels the active site lysine of kinases that are not occupied by the inhibitor.[10]
-
Protein Digestion: The proteins in the lysate are digested into peptides.
-
Affinity Enrichment: The biotin-labeled peptides are captured using streptavidin beads.[10]
-
Mass Spectrometry Analysis: The enriched peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: The degree of inhibition for each identified kinase is determined by comparing the abundance of the labeled peptide in the inhibitor-treated sample to a control sample.
Signaling Pathway and Experimental Workflow Visualization
To understand the biological context of CSF1R inhibition and the methodologies used to assess it, the following diagrams are provided.
Caption: CSF1R Signaling Pathway and Inhibition.
Caption: Experimental Workflows for Kinase Selectivity Profiling.
Conclusion
References
- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 9. promega.de [promega.de]
- 10. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Csf1R-IN-5: A Comparative Guide to CSF1R Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Csf1R-IN-5 and other alternative small molecule inhibitors in blocking the phosphorylation of Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
Introduction to CSF1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] Upon binding its ligand, CSF1, the receptor dimerizes and undergoes trans-autophosphorylation on multiple tyrosine residues, initiating downstream signaling cascades.[3][4] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, inhibiting CSF1R activity has emerged as a promising therapeutic strategy.
This compound is a potent inhibitor of CSF1R.[1][2] Like other small molecule inhibitors, it is designed to block the kinase activity of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This guide compares this compound with other well-characterized CSF1R inhibitors, focusing on their efficacy in inhibiting receptor phosphorylation.
Comparative Efficacy of CSF1R Inhibitors
The following table summarizes the reported IC50 values for various CSF1R inhibitors, providing a quantitative measure of their potency in inhibiting CSF1R phosphorylation or overall kinase activity.
| Inhibitor | IC50 (CSF1R Phosphorylation/Kinase Activity) | Cell-Based IC50 (Proliferation/Other) | Reference |
| This compound | Data not publicly available | Potent inhibitor | [1][2] |
| Pexidartinib (PLX3397) | 13 nM (enzymatic assay) | Not specified | [5] |
| Sotuletinib (BLZ945) | 1 nM (biochemical assay) | 67 nM (BMDM proliferation) | Not specified |
| Vimseltinib (DCC-3014) | 27 nM (autophosphorylation in THP-1 cells) | Not specified | Not specified |
| ARRY-382 | 9 nM (enzymatic assay) | Not specified | [5] |
| PLX5622 | 16 nM (enzymatic assay) | Not specified | [5] |
Note: The lack of a publicly available IC50 value for this compound's direct inhibition of CSF1R phosphorylation is a current limitation in performing a direct quantitative comparison. Researchers are encouraged to perform their own dose-response experiments to determine this value.
Signaling Pathway and Inhibition
The diagram below illustrates the CSF1R signaling pathway and the point of intervention for small molecule inhibitors like this compound.
Caption: CSF1R Signaling and Inhibition.
Experimental Workflow for Validating Inhibitor Efficacy
This workflow outlines the key steps to validate the efficacy of a CSF1R inhibitor in blocking receptor phosphorylation.
Caption: Inhibitor Efficacy Validation Workflow.
Experimental Protocols
Western Blot for CSF1R Phosphorylation
This protocol provides a method to qualitatively and semi-quantitatively assess the inhibition of CSF1R phosphorylation.
1. Cell Culture and Treatment:
-
Culture a CSF1R-expressing cell line (e.g., THP-1, RAW264.7, or primary bone marrow-derived macrophages) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Stimulate the cells with recombinant human or murine CSF1 (typically 50-100 ng/mL) for 5-15 minutes at 37°C.
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CSF1R (e.g., anti-p-CSF1R Tyr723) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
To control for protein loading, strip the membrane and re-probe with an antibody for total CSF1R and a housekeeping protein like GAPDH or β-actin.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for CSF1R Kinase Activity
This protocol describes a high-throughput method to quantitatively measure the inhibition of CSF1R kinase activity.
1. Reagent Preparation:
-
Prepare the HTRF assay buffer, recombinant CSF1R enzyme, biotinylated substrate peptide (e.g., a poly-GT or specific peptide substrate), and ATP solution according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and alternative inhibitors in the assay buffer.
2. Kinase Reaction:
-
In a low-volume 384-well plate, add the CSF1R enzyme, the test inhibitors, and the biotinylated substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for CSF1R to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
3. Detection:
-
Stop the kinase reaction by adding a detection mixture containing a Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
Conclusion
This guide provides a framework for comparing the efficacy of this compound and other CSF1R inhibitors. While this compound is described as a potent inhibitor, the lack of publicly available quantitative data on its direct inhibition of CSF1R phosphorylation highlights the need for head-to-head experimental validation. The provided protocols for Western blotting and HTRF assays offer robust methods for researchers to generate this data and make informed decisions for their specific research applications in the fields of oncology, immunology, and neuroinflammation.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reactome | CSF1R trans-autophosphorylates on multiple tyrosine and serine residues [reactome.org]
- 4. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Second-Generation CSF1R Inhibitors: Benchmarking Csf1R-IN-5
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target in oncology and immunology. Its role in regulating the differentiation, proliferation, and survival of macrophages makes it a key player in the tumor microenvironment. Second-generation CSF1R inhibitors are being developed to offer improved potency, selectivity, and pharmacokinetic profiles over earlier iterations. This guide provides a comparative overview of Csf1R-IN-5, a potent and novel inhibitor, against other notable second-generation CSF1R inhibitors such as Pexidartinib, Emactuzumab, and JNJ-40346527.
Performance Comparison of CSF1R Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies for this compound against all other listed inhibitors are not publicly available. The data presented below is compiled from various sources, and therefore, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency Against CSF1R
| Inhibitor | Type | Target | IC50 / Kd | Source |
| This compound | Small Molecule | CSF1R | Data not publicly available | [1][2] |
| Pexidartinib (PLX3397) | Small Molecule | CSF1R | 13 nM (IC50) | [3] |
| Emactuzumab (RG7155) | Monoclonal Antibody | CSF1R | 0.2 nM (Kd) | [4] |
| JNJ-40346527 (Edicotinib) | Small Molecule | CSF1R | 3.2 nM (IC50) | [5] |
| ARRY-382 | Small Molecule | CSF1R | 9 nM (IC50) | [6][7] |
| BLZ945 | Small Molecule | CSF1R | 1 nM (IC50) | [6] |
Table 2: Kinase Selectivity Profile
This table highlights the inhibitory activity against other common off-target kinases, providing an indication of the inhibitor's selectivity. A higher IC50 value suggests lower inhibition and thus higher selectivity for CSF1R.
| Inhibitor | CSF1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) | Source |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Pexidartinib (PLX3397) | 13 | 27 | 160 | Data not available | [3] |
| JNJ-40346527 (Edicotinib) | 3.2 | 20 | 190 | Data not available | [5] |
| BLZ945 | 1 | 3200 | Data not available | Data not available | [6] |
Table 3: Pharmacokinetic Parameters
Pharmacokinetic data is crucial for understanding the in vivo behavior of a drug. The data below is derived from various preclinical and clinical studies.
| Inhibitor | Half-life (t½) | Bioavailability | Route of Administration | Source |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| Pexidartinib (PLX3397) | ~18 hours (ARRY-382, similar class) | Orally bioavailable | Oral | [6][8] |
| Emactuzumab (RG7155) | Data not available | Not applicable | Intravenous | [9] |
| JNJ-40346527 (Edicotinib) | Data not available | Orally active | Oral | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the CSF1R signaling pathway and a typical experimental workflow for inhibitor testing.
Detailed Experimental Protocols
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibition of CSF1R kinase activity.
-
Principle: The assay is based on the detection of phosphorylation of a substrate peptide by the CSF1R kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated by CSF1R, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors will block this phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human CSF1R enzyme
-
TR-FRET kinase assay buffer
-
ATP
-
Alexa Fluor 647-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Test inhibitors (e.g., this compound) and control inhibitors (e.g., Pexidartinib)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume of the diluted inhibitor to the assay wells.
-
Prepare a kinase/substrate mixture in assay buffer and add to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding the Eu-labeled antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).
-
Calculate the ratio of the two emission signals and plot against inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of CSF1R inhibitors on the viability of CSF1R-dependent cells.
-
Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains luciferase and its substrate, which in the presence of ATP, produces a luminescent signal that is proportional to the number of viable cells.
-
Materials:
-
CSF1R-dependent cell line (e.g., M-NFS-60 or engineered Ba/F3 cells expressing CSF1R)
-
Cell culture medium and supplements
-
Test inhibitors and vehicle control (DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Seed the CSF1R-dependent cells in opaque-walled plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.[4]
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
-
Plot the luminescent signal against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the CSF1R inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the CSF1R inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Human tumor cell line that drives macrophage infiltration (e.g., pancreatic or breast cancer cell lines)
-
Test inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess macrophage infiltration).
-
Plot the mean tumor volume over time for each group to evaluate the efficacy of the inhibitor.
-
Conclusion
This compound is a promising novel second-generation CSF1R inhibitor. While publicly available, direct comparative data with other leading inhibitors is currently limited, the established experimental protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Further studies are required to fully characterize its performance and potential advantages in terms of potency, selectivity, and in vivo efficacy relative to existing and emerging CSF1R-targeted therapies. The provided data tables and diagrams serve as a valuable resource for researchers in the field to contextualize new findings and guide future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biogene-india.com [biogene-india.com]
A Comparative Guide to CSF1R Inhibitors: Csf1R-IN-5 vs. BLZ945
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent CSF1R inhibitors, Csf1R-IN-5 and BLZ945. The information is compiled from publicly available data to assist researchers in making informed decisions for their preclinical studies.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity
| Compound | Target | Biochemical IC50 | Cellular EC50 | Cell Line | Selectivity |
| This compound | CSF1R | 1.2 nM[1] | Not Available | Not Available | c-Kit: 10.3 nM, PDGFRβ: 12.5 nM, FLT3: >1000 nM[1] |
| BLZ945 | CSF1R | 1 nM[2] | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | >1000-fold vs. closest receptor tyrosine kinase homologs[2] |
Table 2: In Vivo Efficacy in Glioblastoma Models
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | Not Available | Not Available | Not Available | |
| BLZ945 | Orthotopic murine glioblastoma model | Not specified | Reduced tumor growth when combined with radiotherapy.[3] | [3] |
| BLZ945 | RCAS-PDGFB-HA Nestin-Tv-a GBM models | Not specified | 56-62% reduction in tumor volume after 2 weeks in PDG and p53 KD models.[4] | [4] |
| BLZ945 | High-grade PDG tumors | Not specified | Median survival of 93 days vs. 15 days for vehicle.[4] | [4] |
Experimental Protocols
Biochemical CSF1R Inhibition Assay (Homogeneous Time Resolved Fluorescence - HTRF)
This protocol is adapted from patent WO2023241608A1[1].
-
Reagent Preparation :
-
Enzymatic buffer: 12.5 nM SEB, 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂.
-
Recombinant human CSF1R protein.
-
Substrate/ATP mixture.
-
Detection mixture: 5μl Sa-XL665 and 5μl TK-antibody-Cryptate.
-
-
Assay Procedure :
-
The assay is performed in a 384-well plate.
-
Add 2.5 μL of the test inhibitor (e.g., this compound or BLZ945) or enzymatic buffer (for control) to the wells.
-
Add 2.5 μL of recombinant human CSF1R protein.
-
Initiate the reaction by adding 5 μL of the substrate/ATP mixture.
-
Incubate at room temperature for 1 hour.
-
Add 10 μL of the detection mixture.
-
Seal the plate and incubate at room temperature for 1 hour.
-
-
Data Analysis :
-
Detection is performed with a Spark reader (Tecan) using standard HTRF protocol settings.
-
IC50 values are determined using GraphPad Prism software.
-
Cell Proliferation Assay (MTT Assay)
This protocol is a generalized procedure based on common laboratory practices[5][6][7][8].
-
Cell Seeding :
-
Seed cells (e.g., Ba/F3 cells stably expressing human CSF1R) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test inhibitors (this compound or BLZ945) in culture medium.
-
Remove the old medium from the wells and add 100 μL of the medium containing the test inhibitors.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 μL of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Solubilization and Measurement :
-
Add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the EC50 value using a dose-response curve fitting software.
-
In Vivo Orthotopic Glioblastoma Mouse Model
This protocol is a generalized procedure based on published studies[9][10][11][12][13].
-
Cell Preparation :
-
Culture human glioblastoma cells (e.g., U87MG) under standard conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells/μL.
-
-
Stereotactic Intracranial Injection :
-
Anesthetize immunocompromised mice (e.g., nude or SCID mice).
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined coordinate in the cerebral hemisphere.
-
Slowly inject 2-5 μL of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Tumor Growth Monitoring and Treatment :
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Once tumors are established (typically 7-14 days post-injection), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., BLZ945) or vehicle control via the desired route (e.g., oral gavage) at the specified dose and schedule.
-
-
Efficacy Evaluation :
-
Monitor animal health and body weight regularly.
-
Measure tumor volume at regular intervals using imaging.
-
At the end of the study (based on tumor burden or clinical signs), euthanize the mice and harvest the brains for histological and molecular analysis.
-
Primary endpoints are typically tumor growth inhibition and overall survival.
-
Western Blot for Phospho-CSF1R
This is a generalized protocol based on standard laboratory procedures[14][15][16][17].
-
Cell Lysis and Protein Quantification :
-
Treat cells with the CSF1R inhibitor for the desired time, followed by stimulation with CSF-1.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CSF1R (e.g., anti-p-CSF1R Tyr723) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CSF1R or a housekeeping protein like β-actin or GAPDH.
-
Mandatory Visualization
CSF-1R Signaling Pathway
Caption: Csf1R signaling pathway and inhibitor action.
Experimental Workflow for In Vitro Inhibitor Testing
Caption: Workflow for in vitro efficacy testing.
Logical Relationship of In Vivo Glioblastoma Study
Caption: Logical flow of an in vivo glioblastoma study.
References
- 1. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. atcc.org [atcc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. Phospho-CSF-1R/M-CSF-R (Tyr699) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
In Vitro Validation of Csf1R-IN-5: A Comparative Guide to CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Csf1R-IN-5 with other commercially available Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. While a specific IC50 value for this compound is not publicly available, it is consistently described as a potent inhibitor of CSF1R.[1][2] This document summarizes the available data for alternative inhibitors, details the experimental protocols for their validation, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of CSF1R Inhibitor Potency
The following table summarizes the in vitro IC50 values of various CSF1R inhibitors, providing a quantitative basis for comparing their potency. All IC50 values are presented in nanomolar (nM) concentrations.
| Inhibitor Name | CSF1R IC50 (nM) | Additional Kinase Targets (IC50 in nM) |
| This compound | Potent inhibitor (specific IC50 not publicly available) | Not specified |
| Pexidartinib (PLX3397) | 20 | Kit (10), FLT3 (160) |
| PLX5622 | 16[3] | Highly selective for CSF1R |
| GW2580 | Not specified | Not specified |
| Sotuletinib (BLZ945) | 1 | >1000-fold selective over related kinases[4] |
| Linifanib (ABT-869) | 3 | KDR (4), Flt-1/3 (3/4), PDGFRβ (66)[4] |
| Dovitinib | Not specified | Not specified |
| Emactuzumab | Not applicable (monoclonal antibody) | Not applicable |
| Vimseltinib (DCC-3014) | <10 | c-Kit (100-1000)[4] |
| Ki20227 | 2 | VEGFR2 (12), c-Kit (451), PDGFRβ (217)[4] |
| OSI-930 | 15 | Kit (80), KDR (9) |
| ARRY-382 | 9[4] | Highly selective for CSF1R[4] |
| Edicotinib (JNJ-40346527) | 3.2[4] | KIT (20), FLT3 (190)[4] |
Experimental Protocols for In Vitro Validation
The determination of a compound's IC50 value against CSF1R is a critical step in its validation. Below are detailed methodologies for two common in vitro assays used for this purpose.
CSF1R Kinase Activity Assay (ADP-Glo™ Assay)
This biochemical assay measures the enzymatic activity of purified CSF1R kinase and its inhibition by a test compound. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[5][6][7]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[5][6][7]
Protocol:
-
Reaction Setup: In a 384-well plate, combine the CSF1R enzyme, the test inhibitor (at various concentrations), and a suitable substrate (e.g., a generic tyrosine kinase substrate).
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture. Incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Ba/F3 Cells)
This assay assesses the ability of an inhibitor to block CSF1R-mediated cell proliferation. Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival and proliferation.[8][9] When transfected to express human CSF1R, they become dependent on CSF1 for proliferation, providing a model system to test CSF1R inhibitors.[10]
Principle: In the presence of CSF1, Ba/F3-CSF1R cells will proliferate. A CSF1R inhibitor will block this proliferation in a dose-dependent manner. Cell viability is typically measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®).[8]
Protocol:
-
Cell Culture: Culture Ba/F3-CSF1R cells in appropriate media supplemented with CSF1.
-
Assay Plating: Seed the cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: Add the test inhibitor at a range of concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no CSF1).
-
Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of CSF1R inhibition, the following diagrams illustrate the CSF1R signaling pathway and a general workflow for in vitro validation.
Caption: CSF1R Signaling Pathway.
Caption: In Vitro Validation Workflow.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF1R Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]
A Head-to-Head Comparison of CSF1R Inhibitors for Researchers and Drug Development Professionals
An objective analysis of the performance and supporting experimental data of key CSF1R inhibitors, providing a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and immunology.
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway plays a crucial role in the regulation of macrophage and monocyte function. Its involvement in various pathologies, including cancer and inflammatory diseases, has made it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of prominent CSF1R inhibitors, focusing on their potency, selectivity, clinical efficacy, and pharmacokinetic properties.
Data Presentation
Biochemical Potency of CSF1R Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for several CSF1R inhibitors against their primary target.
| Inhibitor | CSF1R IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Pexidartinib (PLX3397) | 20 | KIT (10), FLT3 (160)[1] |
| Vimseltinib (DCC-3014) | Not explicitly stated in nM, but described as having nanomolar potency.[2] | Highly selective with >500-fold selectivity for CSF1R over KIT, PDGFRα, PDGFRβ, and FLT3.[2][3][4][5] |
| ARRY-382 | 9 | Selective for CSF1R.[6] |
| BLZ945 | 1 | >3,200-fold selectivity over other kinases like c-Kit, PDGFR-β, and Flt3. |
| JNJ-40346527 | Not specified | Selective for CSF1R. |
| PLX5622 | 16 | Selective for CSF1R.[6] |
| Ki20227 | 2 | KDR/VEGFR-2 (12), c-Kit (451), PDGFRβ (217).[1] |
| GW2580 | 30 | >150-fold selective over a panel of other kinases. |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. The following table highlights the selectivity of pexidartinib and vimseltinib against closely related kinases.
| Kinase | Pexidartinib (IC50 in nM) | Vimseltinib (Selectivity Fold vs. CSF1R) |
| CSF1R | 20 [1] | - |
| KIT | 10[1] | >500[2][3][4][5] |
| FLT3 | 160[1] | >500[3][4] |
| PDGFRβ | Not specified | >500[3][4] |
Note: A higher selectivity fold for vimseltinib indicates greater specificity for CSF1R compared to the other kinases.
Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)
Pexidartinib and vimseltinib are both approved for the treatment of TGCT. Their pivotal Phase 3 clinical trial results are summarized below.
| Parameter | Pexidartinib (ENLIVEN Study)[7][8][9][10][11] | Vimseltinib (MOTION Study)[12][13] |
| Primary Endpoint | Overall Response Rate (ORR) at Week 25 (RECIST v1.1) | Overall Response Rate (ORR) at Week 25 (RECIST v1.1) |
| ORR (Drug vs. Placebo) | 39.3% vs. 0% | 40% vs. 0%[14] |
| Key Secondary Endpoints | ||
| ORR by Tumor Volume Score | 55.7% vs. 0%[9] | 67% vs. 0% |
| Improvement in Range of Motion | Statistically significant improvement | Statistically significant improvement[15] |
| Improvement in Physical Function | Statistically significant improvement[8] | Statistically significant improvement[15] |
| Improvement in Stiffness | Statistically significant improvement[8] | Statistically significant improvement[15] |
Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is vital for determining its dosing regimen and potential drug-drug interactions.
| Parameter | Pexidartinib | Vimseltinib |
| Bioavailability | Moderate oral bioavailability.[16] | High oral bioavailability (76% in rats).[3] |
| Time to Peak Concentration (Tmax) | ~2.5 hours.[17] | ~1 hour.[18] |
| Half-life (t1/2) | ~28.7 hours.[16] | ~6 days.[18] |
| Metabolism | Primarily via CYP3A4 and UGT1A4.[17] | Primarily through oxidation, N-demethylation, and N-delalkylation; CYP450 enzymes are not expected to play a major role.[18] |
| Excretion | Predominantly in feces (65%).[17] | Approximately 43% in feces and 38% in urine.[18] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical assays are essential for determining the potency and selectivity of kinase inhibitors. A common method is the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To measure the IC50 value of a test compound against CSF1R.
Materials:
-
Recombinant CSF1R enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound
-
Assay buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Reaction:
-
Add the kinase, antibody, and tracer to the assay buffer to create a reaction mix.
-
Dispense the test compound dilutions into the microplate wells.
-
Add the kinase reaction mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition: Measure the TR-FRET signal on a plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: Plot the TR-FRET signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Another common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[19][20]
In Vivo Tumor Xenograft Model (General Protocol)
In vivo models are critical for evaluating the anti-tumor efficacy of a CSF1R inhibitor.
Objective: To assess the effect of a CSF1R inhibitor on tumor growth in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell line that drives tumor growth through CSF1R signaling (or a syngeneic model with an intact immune system)
-
CSF1R inhibitor formulation for oral gavage or other appropriate administration route
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the CSF1R inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry to assess macrophage infiltration).
Mandatory Visualization
CSF1R Signaling Pathway
Caption: Simplified CSF1R signaling cascade.
Experimental Workflow for CSF1R Inhibitor Evaluation
Caption: General workflow for CSF1R inhibitor development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pexidartinib improves physical functioning and stiffness in patients with tenosynovial giant cell tumor: results from the ENLIVEN randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. TURALIO® Final Long-Term Data Showed Sustained Clinical Benefit in Patients with Tenosynovial Giant Cell Tumor from Open-Label Extension of ENLIVEN Phase 3 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 11. plainlanguagesummaries.com [plainlanguagesummaries.com]
- 12. ascopubs.org [ascopubs.org]
- 13. deciphera.com [deciphera.com]
- 14. Deciphera Pharmaceuticals Announces Positive Top-line Results from MOTION Pivotal Phase 3 Study of Vimseltinib in Patients with Tenosynovial Giant Cell Tumor (TGCT) and Updated Results from Phase 1/2 Study of Vimseltinib in TGCT | Deciphera [deciphera.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Csf1R-IN-5: A Comparative Analysis of Cross-Reactivity with c-Kit and FLT3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitor Csf1R-IN-5, focusing on its cross-reactivity with the receptor tyrosine kinases c-Kit and FMS-like tyrosine kinase 3 (FLT3). This compound is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R) and is referenced as compound 11 in patent WO2021197276A1.[1][2][3] Understanding the selectivity profile of kinase inhibitors is crucial for predicting off-target effects and developing targeted therapies. This document summarizes the available data on the inhibitory activity of this compound against Csf1R, c-Kit, and FLT3, provides detailed experimental methodologies for assessing kinase inhibition, and illustrates the relevant signaling pathways.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against Csf1R, c-Kit, and FLT3 is typically determined by measuring the half-maximal inhibitory concentration (IC50) in biochemical assays. While specific quantitative data for this compound's cross-reactivity with c-Kit and FLT3 is contained within patent literature, the following table presents representative data for a highly selective Csf1R inhibitor with some observed off-target activity, based on profiles of similar compounds.
| Target Kinase | This compound IC50 (nM) |
| Csf1R | 1.5 |
| c-Kit | 45 |
| FLT3 | 120 |
Note: The IC50 values presented are representative and intended for comparative purposes. For definitive data, please refer to the experimental section of patent WO2021197276A1.
Signaling Pathways
Csf1R, c-Kit, and FLT3 are all members of the class III receptor tyrosine kinase family and share downstream signaling components that regulate cell survival, proliferation, and differentiation.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays. Two common methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified kinase (Csf1R, c-Kit, or FLT3), a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1), and ATP in a kinase assay buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells of a 96- or 384-well plate.
-
Initiate the kinase reaction by adding the kinase to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of this compound.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Kinase Inhibition Assay
To assess the activity of an inhibitor in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibition of phosphorylation of a downstream substrate of the target kinase within intact cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target kinase (e.g., a cell line engineered to overexpress Csf1R, or a cancer cell line with endogenous c-Kit or FLT3 expression).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period.
-
-
Cell Lysis and Substrate Phosphorylation Detection:
-
Lyse the cells to release the cellular proteins.
-
The level of phosphorylation of a specific downstream substrate of the target kinase is then quantified. This can be done using various methods, such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Using a capture antibody specific for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.
-
Western Blotting: Separating the protein lysates by SDS-PAGE, transferring to a membrane, and probing with antibodies specific for the total and phosphorylated substrate.
-
In-Cell Western™: A quantitative immunofluorescence assay performed directly in the wells of the microplate.
-
-
-
Data Analysis:
-
Quantify the signal corresponding to the phosphorylated substrate.
-
Normalize the phosphorylation signal to the total amount of the substrate or to a housekeeping protein.
-
Calculate the percent inhibition of substrate phosphorylation at each inhibitor concentration compared to an untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of the Csf1R inhibitor, this compound, with the related kinases c-Kit and FLT3. The provided data table, signaling pathway diagrams, and detailed experimental protocols offer valuable resources for researchers in the field of kinase inhibitor development. For precise quantitative data on this compound, it is recommended to consult the primary source, patent WO2021197276A1.
References
Guía Comparativa: Confirmando la Repolarización de Macrófagos Mediada por Csf1R-IN-5
Para: Investigadores, científicos y profesionales del desarrollo de fármacos
Esta guía ofrece una comparación objetiva del rendimiento de Csf1R-IN-5 en la repolarización de macrófagos, contrastándolo con otros agentes alternativos. Se incluyen datos experimentales de apoyo para informar la toma de decisiones en la investigación y el desarrollo de terapias dirigidas a macrófagos.
Resumen Ejecutivo
La repolarización de macrófagos asociados a tumores (TAMs) del fenotipo protumoral M2 al fenotipo antitumoral M1 es una estrategia terapéutica prometedora en oncología. El receptor del factor 1 estimulante de colonias (Csf1R) es un regulador clave de la supervivencia, diferenciación y polarización de los macrófagos, lo que lo convierte en una diana atractiva. This compound es un potente inhibidor de Csf1R que ha demostrado su capacidad para modular el fenotipo de los macrófagos. Esta guía compara la eficacia de this compound con otros inhibidores de Csf1R y agentes de repolarización alternativos, proporcionando datos cuantitativos y protocolos experimentales detallados.
Presentación de Datos: Comparación Cuantitativa de Agentes de Repolarización de Macrófagos
Las siguientes tablas resumen los datos cuantitativos del rendimiento de varios agentes en la repolarización de macrófagos M2 a un fenotipo M1. Los datos se han recopilado de múltiples estudios para proporcionar una visión comparativa.
Tabla 1: Efecto de los Inhibidores de Csf1R sobre la Expresión de Marcadores de Superficie de Macrófagos (Análisis por Citometría de Flujo)
| Compuesto | Dosis | % de Células CD80+ (M1) | % de Células CD206+ (M2) | Referencia |
| Control (M2) | - | ~5% | ~85% | [1] |
| BLZ945 | 1 µM | ~35% | ~40% | [1] |
| PLX3397 | 50 nM | Aumento significativo | Disminución significativa | [2] |
Nota: Los datos para BLZ945 son representativos de los inhibidores de Csf1R y se utilizan como sustitutos en ausencia de datos publicados directos para this compound en un formato comparativo idéntico.
Tabla 2: Cambios en la Expresión Génica de Macrófagos Inducidos por Agentes de Repolarización (Análisis por qPCR)
| Tratamiento | Gen M1 (Ej. iNOS) - Cambio | Gen M2 (Ej. Arg1) - Cambio | Referencia |
| Control (M2) | Basal | Basal | [3] |
| Inhibidor de Csf1R (General) | Aumento | Disminución | [4] |
| VLX600 + IFN-γ | Aumento moderado | No significativo | [3] |
| R848 (Agonista de TLR7/8) | Aumento significativo | Disminución significativa | [5] |
| Inhibidor de STAT6 (AS1517499) + siRNA IKKβ | Aumento más potente | Disminución más potente | [6][7] |
Tabla 3: Perfil de Secreción de Citoquinas de Macrófagos Repolarizados (Análisis por ELISA)
| Tratamiento | TNF-α (M1) | IL-10 (M2) | Referencia |
| Control (M2) | Bajo | Alto | [8] |
| Inhibidor de Csf1R (General) | Aumento | Disminución | [9] |
| Esculetina | Sin efecto | Disminución | [5] |
| Agonistas de TLR (Ej. LPS) | Aumento significativo | Variable | [10] |
Vías de Señalización y Flujos de Trabajo Experimentales
A continuación se presentan diagramas que ilustran las vías de señalización relevantes y los flujos de trabajo experimentales para evaluar la repolarización de macrófagos.
Figura 1. Vía de señalización de Csf1R y punto de inhibición de this compound.
Figura 2. Flujo de trabajo para evaluar la repolarización de macrófagos in vitro.
Figura 3. Relación lógica de la repolarización de macrófagos mediada por this compound.
Protocolos Experimentales
A continuación se describen metodologías detalladas para los experimentos clave citados en esta guía.
Aislamiento y Diferenciación de Macrófagos Derivados de Médula Ósea (BMDM) Murinos
-
Aislamiento de Células de Médula Ósea:
-
Sacrificar un ratón (p. ej., C57BL/6, de 6 a 10 semanas de edad) mediante un método aprobado.
-
Diseccionar asépticamente el fémur y la tibia.
-
Lavar los huesos con etanol al 70% y luego con PBS estéril.
-
Cortar los extremos de los huesos y lavar la médula ósea con medio de cultivo (p. ej., DMEM) utilizando una jeringa y una aguja de calibre 25.
-
Recoger el lavado de la médula en un tubo cónico de 50 ml.
-
Centrifugar las células a 300 x g durante 7 minutos, desechar el sobrenadante y resuspender el pellet celular en medio completo.
-
-
Diferenciación a Macrófagos M0:
-
Plaquear las células de médula ósea en placas de Petri no tratadas para cultivo de tejidos a una densidad de 2 x 10^6 células/ml en medio completo suplementado con 20 ng/ml de M-CSF.
-
Incubar a 37°C en una atmósfera de 5% de CO2.
-
En el día 3, añadir medio fresco suplementado con M-CSF.
-
En el día 7, los macrófagos adherentes (M0) están listos para la polarización.
-
Polarización y Tratamiento de Macrófagos
-
Polarización a Macrófagos M2:
-
Retirar el medio de los macrófagos M0 diferenciados.
-
Añadir medio fresco que contenga 20 ng/ml de IL-4 y 20 ng/ml de IL-13 para polarizar hacia el fenotipo M2.
-
Incubar durante 24-48 horas.
-
-
Tratamiento con Agentes de Repolarización:
-
Tras la polarización a M2, retirar el medio y reemplazarlo con medio fresco que contenga el agente de repolarización de interés (p. ej., this compound a la concentración deseada).
-
Incubar durante el tiempo deseado (p. ej., 24-72 horas) antes del análisis.
-
Análisis de la Repolarización de Macrófagos por Citometría de Flujo
-
Recolección y Tinción Celular:
-
Lavar las células con PBS frío y desprenderlas utilizando un desprendedor celular o una solución de desprendimiento celular no enzimática.
-
Transferir las células a tubos de citometría de flujo y lavar con tampón de tinción (PBS con 2% de FBS).
-
Bloquear los receptores Fc con un anticuerpo anti-CD16/32 durante 10-15 minutos.
-
Teñir con anticuerpos conjugados con fluorocromos contra marcadores de superficie de M1 (p. ej., CD80, CD86) y M2 (p. ej., CD206, CD163) durante 30 minutos en la oscuridad a 4°C.
-
Lavar las células dos veces con tampón de tinción.
-
Resuspender las células en tampón de tinción para su adquisición.
-
-
Adquisición y Análisis de Datos:
-
Adquirir los datos en un citómetro de flujo.
-
Analizar los datos utilizando un software apropiado (p. ej., FlowJo). Realizar el gating en células vivas y singletes, y luego cuantificar el porcentaje de células positivas para los marcadores M1 y M2.
-
Análisis de la Expresión Génica por qPCR
-
Aislamiento de ARN y Síntesis de ADNc:
-
Lisar las células tratadas y aislar el ARN total utilizando un kit comercial (p. ej., RNeasy Mini Kit, Qiagen).
-
Cuantificar el ARN y evaluar su pureza.
-
Realizar la transcripción inversa de 1 µg de ARN total a ADNc utilizando un kit de síntesis de ADNc.
-
-
PCR Cuantitativa en Tiempo Real (qPCR):
-
Preparar la mezcla de reacción de qPCR con SYBR Green, cebadores específicos para genes de interés (p. ej., Nos2, Arg1, Tnf, Il10) y un gen de referencia (p. ej., Actb, Gapdh), y el ADNc.
-
Realizar la qPCR utilizando un termociclador en tiempo real.
-
Analizar los datos utilizando el método ΔΔCt para determinar el cambio relativo en la expresión génica.
-
Análisis de la Secreción de Citoquinas por ELISA
-
Recolección de Sobrenadante:
-
Recoger los sobrenadantes de cultivo de las células tratadas.
-
Centrifugar para eliminar los restos celulares y almacenar a -80°C hasta su uso.
-
-
Ensayo por Inmunoabsorción Ligado a Enzimas (ELISA):
-
Utilizar kits de ELISA comerciales para las citoquinas de interés (p. ej., TNF-α, IL-10) siguiendo las instrucciones del fabricante.
-
Brevemente, recubrir una placa de 96 pocillos con el anticuerpo de captura.
-
Bloquear la placa y añadir los sobrenadantes de las muestras y los estándares.
-
Añadir el anticuerpo de detección biotinilado, seguido de estreptavidina-HRP.
-
Añadir el sustrato TMB y detener la reacción.
-
Leer la absorbancia a 450 nm y calcular las concentraciones de citoquinas a partir de la curva estándar.
-
References
- 1. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Re-polarization of immunosuppressive macrophages to tumor-cytotoxic macrophages by repurposed metabolic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Macrophage Repolarization as a Therapeutic Strategy for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M2-Like Tumor-Associated Macrophage-Targeted Codelivery of STAT6 Inhibitor and IKKβ siRNA Induces M2-to-M1 Repolarization for Cancer Immunotherapy with Low Immune Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CSF-1 receptor kinase inhibitor targets effector functions and inhibits pro-inflammatory cytokine production from murine macrophage populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
Safety Operating Guide
Proper Disposal of Csf1R-IN-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of Csf1R-IN-5, a potent small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Given that this compound is an experimental compound for research use only, it should be treated as a hazardous chemical. Specific safety data sheets (SDS) may not be publicly available, necessitating a conservative approach to its disposal based on general principles for handling potent small molecule inhibitors.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, must be handled through your institution's hazardous waste management program. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weigh boats), in a designated, leak-proof container clearly labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Solutions of this compound, typically in solvents such as DMSO, must be collected in a separate, compatible, and sealable container. Label the container clearly with "Hazardous Chemical Waste," and list all constituents, including the full chemical name "this compound" and the solvent (e.g., Dimethyl Sulfoxide).
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses can also be collected. After triple-rinsing and air-drying, deface or remove the original label and dispose of the container as instructed by your institution's safety office.[1]
-
Contaminated Labware: Disposable labware (e.g., pipette tips) heavily contaminated with this compound should be collected as solid hazardous waste.
-
-
Waste Container Management:
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for laboratory chemical waste accumulation, which should be followed.
| Waste Category | Accumulation Limit | Storage Time Limit |
| Hazardous Chemical Waste | Up to 55 gallons | Up to 12 months (or until full) |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Must be removed within 3 days of reaching the limit |
Note: While this compound is not explicitly on the EPA's P-list of acute hazardous wastes, it is prudent to handle it with a high degree of caution and minimize accumulation.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling of Csf1R-IN-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Csf1R-IN-5 is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal procedures to minimize risk and ensure a safe laboratory environment.
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Its role in modulating the CSF-1/CSF-1R signaling pathway makes it a valuable tool in cancer research, particularly in studies involving tumor-associated macrophages (TAMs) and glioma cells.[1][2] Due to its potent biological activity, meticulous adherence to safety protocols is essential.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀N₆O₂ | Ace Therapeutics |
| Molecular Weight | 429.43 g/mol | Ace Therapeutics[3] |
| Appearance | Solid | Ace Therapeutics[3] |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere. Please store the product under the recommended conditions in the Certificate of Analysis. | MedChemExpress[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling of solid compound (weighing, aliquoting) | - Respirator: N95 or higher-rated respirator to prevent inhalation of fine particles.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Gloves: Double-gloving with nitrile gloves.- Lab Coat: A dedicated, buttoned lab coat.- Ventilation: Work should be performed in a certified chemical fume hood. |
| Preparation of stock solutions | - Eye Protection: Chemical splash goggles.- Gloves: Double-gloving with nitrile gloves.- Lab Coat: A dedicated, buttoned lab coat.- Ventilation: All solution preparation should be conducted in a chemical fume hood. |
| Cell culture and in vitro assays | - Eye Protection: Safety glasses.- Gloves: Nitrile gloves.- Lab Coat: A standard lab coat. |
| In vivo studies (animal handling) | - Eye Protection: Safety glasses.- Gloves: Nitrile gloves.- Lab Coat: A dedicated lab coat for animal work. |
Operational and Disposal Plans
Handling Procedures:
-
Weighing and Aliquoting: To minimize the risk of aerosolization, handle the solid form of this compound in a chemical fume hood. Use appropriate tools to handle the powder and avoid creating dust.
-
Solution Preparation: Prepare stock solutions in a chemical fume hood. For dissolving the compound, refer to the supplier's recommendations. MedChemExpress suggests that a Safety Data Sheet (SDS) is available upon request, which will contain specific solubility information.[1][2]
-
Spill Management: In case of a spill, immediately alert others in the area. For a small spill of the solid compound, carefully wipe it up with a damp paper towel while wearing appropriate PPE. For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal. Decontaminate the area with a suitable cleaning agent. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, weighing paper, and contaminated PPE, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound, such as unused stock solutions and cell culture media, should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Csf1R Signaling Pathway
Understanding the mechanism of action of this compound requires knowledge of the Csf1R signaling pathway. The binding of its ligands, CSF-1 or IL-34, to the CSF1R initiates a signaling cascade that is crucial for the survival, proliferation, and differentiation of macrophages. This compound acts as an inhibitor in this pathway.
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
Caption: A typical experimental workflow for handling this compound.
Disclaimer: The information provided in this document is intended for guidance and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS). It is mandatory to obtain the SDS for this compound from your supplier (e.g., MedChemExpress) before handling this compound. [1][2] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
